Product packaging for Antheraxanthin(Cat. No.:CAS No. 68831-78-7)

Antheraxanthin

Cat. No.: B162386
CAS No.: 68831-78-7
M. Wt: 584.9 g/mol
InChI Key: OFNSUWBAQRCHAV-OYQUVCAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antheraxanthin is a bright yellow, oil-soluble xanthophyll pigment essential for studying photoprotection in photosynthetic organisms . As a key intermediate in the violaxanthin cycle (or xanthophyll cycle), it plays a critical role in protecting plants, green algae, and other organisms from photodamage caused by light-induced oxidative stress . Under high-light conditions, the enzyme violaxanthin de-epoxidase converts violaxanthin to this compound and then to zeaxanthin within the thylakoid membranes of chloroplasts . This conversion is a central mechanism for non-photochemical quenching (NPQ), a process that safely dissipates excess light energy as heat, thereby preventing the formation of reactive oxygen species (ROS) that can damage the photosynthetic apparatus . Research has shown that the photoprotective capacity correlates strongly with the total pool of de-epoxidized pigments, particularly the combined levels of this compound and zeaxanthin . The protective role of this compound and related xanthophylls extends beyond managing excess light and is also relevant in studies investigating plant responses to abiotic stresses such as drought, chilling, heat, and salinity . Our high-purity this compound is offered For Research Use Only, providing researchers with a reliable tool to explore the vital photoprotective mechanisms in photosynthetic life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O3 B162386 Antheraxanthin CAS No. 68831-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNSUWBAQRCHAV-OYQUVCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015587
Record name Antheraxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-03-9
Record name Antheraxanthin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antheraxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antheraxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHERAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Roles and Physiological Significance of Antheraxanthin

Antheraxanthin's Role in the Xanthophyll Cycle (VAZ Cycle)

The xanthophyll cycle, often abbreviated as the VAZ cycle, involves the enzymatic interconversion of three key carotenoids: violaxanthin (B192666), This compound (B39726), and zeaxanthin (B1683548). wikipedia.orgresearchgate.net This cycle is a primary defense mechanism against damage from excess light. researchgate.net this compound is the central intermediate molecule in this process. wikipedia.org The total pool of these pigments is sometimes referred to as "VAZ," representing the three components in order of their increasing photoprotective capacity (Violaxanthin -> this compound -> Zeaxanthin). wikipedia.org

The VAZ cycle operates within the thylakoid membranes of chloroplasts and responds to changes in light intensity. wikipedia.org

Under Excess Light: When a plant absorbs more light energy than it can use for photosynthesis, the process of de-epoxidation is triggered. rseco.org The orange pigment violaxanthin is converted into this compound. wikipedia.org This is the first step in increasing the plant's capacity for non-photochemical quenching (NPQ). wikipedia.org this compound can then be further de-epoxidized to form the light-yellow pigment zeaxanthin, which is the most effective of the three at dissipating energy. wikipedia.org This conversion pathway from violaxanthin to zeaxanthin via this compound is rapid, sometimes occurring within seconds of high light exposure. researchgate.net

Under Low Light/Darkness: When light is no longer excessive, the process is reversed. rseco.org Zeaxanthin is converted back to this compound, which is then subsequently converted back to violaxanthin. rseco.orgnih.gov This epoxidation reaction ensures that the plant can return to an efficient light-harvesting state when photoprotection is less critical. nih.gov

The dynamic equilibrium between these three xanthophylls allows plants to regulate their light-harvesting and energy dissipation capabilities in response to fluctuating environmental conditions. wikipedia.org

The interconversions within the xanthophyll cycle are controlled by two key enzymes that are regulated by the pH of the thylakoid lumen. wikipedia.orgresearchgate.net A high proton gradient (low lumenal pH), which occurs under high light conditions, is a primary trigger for the photoprotective phase of the cycle. wikipedia.orgresearchgate.net

EnzymeLocationFunctionTrigger/Cofactors
Violaxanthin de-epoxidase (VDE) Thylakoid LumenCatalyzes the two-step conversion of violaxanthin to this compound, and then this compound to zeaxanthin. wikipedia.orgebi.ac.ukontosight.aiActivated by low lumenal pH (optimal around 5.2). nih.govnih.gov Requires ascorbate (B8700270) as a reductant. researchgate.netnih.gov
Zeaxanthin epoxidase (ZEP) Stromal side of Thylakoid MembraneCatalyzes the two-step conversion of zeaxanthin back to this compound, and then this compound to violaxanthin. wikipedia.orgresearchgate.netuniprot.orgActive at near-neutral pH. binran.ru Requires O₂ and NADPH. binran.ruoup.com

The localization of these enzymes on opposite sides of the thylakoid membrane facilitates the cycle's regulation by the light-induced proton gradient. researchgate.netbinran.ru

This compound's Contribution to Non-Photochemical Quenching (NPQ)

Non-photochemical quenching (NPQ) is the primary mechanism by which photosynthetic organisms safely dissipate excess light energy as heat. wikipedia.org The VAZ cycle, and this compound's role within it, is integral to this process, specifically to the most rapid and significant component of NPQ, known as energy-dependent quenching (qE). frontiersin.org

When photosynthetic reaction centers become saturated with light, the excess energy can lead to the formation of harmful reactive oxygen species (ROS). ontosight.ai NPQ acts as a safety valve to prevent this. smolecule.com The conversion of violaxanthin to this compound and zeaxanthin is directly linked to an increase in the thermal dissipation of energy within the antenna complexes of Photosystem II (PSII). rseco.orgwikipedia.org Both this compound and, more effectively, zeaxanthin are capable of quenching the excited state of chlorophyll (B73375) molecules, dissipating the energy as heat before it can be transferred to the reaction center. rseco.orgwikipedia.org This process reduces the efficiency of photochemical conversion but protects the photosynthetic apparatus from photodamage. nih.gov Studies have shown a strong correlation between the levels of this compound and zeaxanthin and the capacity for thermal energy dissipation. researchgate.net

The induction of NPQ is triggered by a combination of factors at the molecular level:

Transmembrane Proton Gradient (ΔpH): High light conditions lead to a build-up of protons in the thylakoid lumen, causing its acidification (a drop in pH). wikipedia.orgoup.com

Enzyme Activation: This low lumenal pH activates violaxanthin de-epoxidase (VDE), initiating the conversion of violaxanthin to this compound and zeaxanthin. nih.govresearchgate.net

PsbS Protein: The low pH also protonates a specific protein in PSII called PsbS, which is thought to act as a sensor for lumenal pH and trigger conformational changes in the light-harvesting complexes. wikipedia.orgoup.com

Quencher Formation: The presence of this compound and zeaxanthin, in conjunction with the protonated PsbS and conformational changes in the antenna proteins, creates quenching sites that dissipate energy. wikipedia.orgnsf.gov

Some research suggests that the initial, transient phase of NPQ induction is specifically dependent on the concentration of this compound, while the later, more sustained phase corresponds with the production of zeaxanthin. nih.gov The epoxidation of this compound and zeaxanthin back to violaxanthin by the enzyme ZEP reverses the quenching process as light levels decrease. nih.govcapes.gov.br

This compound as a Photoprotective Agent

This compound's role as an intermediate in the VAZ cycle makes it a key photoprotective agent in plants and algae. ontosight.aimedchemexpress.com Its function is to help the organism adapt to fluctuating light conditions, balancing efficient light harvesting with the safe dissipation of excess energy. smolecule.com

By participating in the VAZ cycle, this compound contributes to the formation of zeaxanthin, the most potent energy quencher, under high light stress. researchgate.net However, this compound itself also has photoprotective capabilities, providing more stability and capacity for thermal dissipation than violaxanthin. wikipedia.orgsmolecule.com The accumulation of this compound and zeaxanthin has been shown to protect thylakoid membranes against lipid peroxidation, a form of oxidative damage, during periods of intense light. nih.gov Therefore, the presence and interconversion of this compound are critical for preventing photoinhibition and protecting the photosynthetic machinery from damage caused by absorbing too much light. smolecule.com

Protection Against Photooxidative Damage

This compound is a key player in the xanthophyll cycle, a critical process for protecting the photosynthetic apparatus from damage caused by excess light. ontosight.airesearchgate.net Under high light conditions, the enzyme violaxanthin de-epoxidase converts violaxanthin into this compound, and subsequently into zeaxanthin. wikipedia.orgresearchgate.net This conversion is a fundamental part of non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat, thereby preventing the formation of harmful reactive oxygen species (ROS) and protecting the photosynthetic machinery from photooxidative damage. researchgate.netsmolecule.com The accumulation of this compound and zeaxanthin is a direct response to light stress and is essential for the plant's ability to acclimate to and survive in high-light environments. ontosight.airesearchgate.net Studies have shown a strong correlation between the levels of this compound and zeaxanthin and the capacity for photoprotective energy dissipation. nih.govpublish.csiro.au In fact, a mutant of the green alga Chlamydomonas reinhardtii that was unable to synthesize this compound and other specific xanthophylls was found to be extremely sensitive to high light. pnas.orgnih.gov

Scavenging of Reactive Oxygen Species and Lipid Peroxidation Inhibition

Beyond its role in dissipating excess light energy, this compound exhibits significant antioxidant properties. It has been shown to have potent activity in inhibiting lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. researchgate.netcelignis.com Research indicates that this compound's ability to inhibit lipid peroxidation is considerably stronger than that of β-carotene. researchgate.net Furthermore, this compound demonstrates moderate activity in quenching singlet oxygen, a highly reactive form of oxygen that can cause significant damage to cellular components. researchgate.netnih.gov This direct scavenging of reactive oxygen species provides an additional layer of protection against oxidative stress, complementing its role in the xanthophyll cycle. scilit.comnih.gov The antioxidant capacity of this compound and related carotenoids is crucial for protecting cellular membranes from the damaging effects of oxidative stress. researchgate.netpnas.org

This compound's Function in Light Harvesting and Energy Transfer

While renowned for its photoprotective qualities, this compound also contributes to the initial stages of photosynthesis through its function as a light-harvesting pigment.

Structural and Stabilizing Roles in Photosynthetic Membranes

This compound also plays a vital structural role within the intricate architecture of the photosynthetic membranes.

Interaction with Chlorophyll-Protein Complexes

This compound is an integral component of the light-harvesting complexes (LHCs), where it is bound to proteins along with chlorophyll molecules. pnas.orgnih.gov Its presence within these complexes is not only for light harvesting and photoprotection but also for the structural stability of the LHCs themselves. pnas.orgnih.gov The precise orientation and interaction of this compound with chlorophylls (B1240455) and proteins within the LHC are critical for regulating energy flow. nih.gov Studies suggest that this compound can rebind to LHCII during the xanthophyll cycle, indicating a dynamic interaction that is crucial for its role in non-photochemical quenching. uni-konstanz.de The interaction between carotenoids like this compound and chlorophylls is finely tuned to either facilitate efficient energy transfer for photosynthesis or dissipate excess energy as heat for photoprotection. nih.govpnas.org

Influence on Thylakoid Membrane Stability

This compound, as an integral component of the xanthophyll cycle, plays a significant role in maintaining the stability and integrity of the thylakoid membranes within chloroplasts, particularly under conditions of environmental stress. usp.br The thylakoid membrane, with its high proportion of unsaturated fatty acids, is inherently fluid, a characteristic essential for photosynthetic processes but also one that renders it vulnerable to damage from high light and temperatures. usp.br this compound, along with violaxanthin and zeaxanthin, contributes to the structural stability of this membrane system. usp.br

Under stressful conditions, such as high light intensity, the enzymatic conversion of violaxanthin to this compound and subsequently to zeaxanthin is initiated. usp.brwikipedia.org These de-epoxidized xanthophylls, including this compound, are thought to partition between the light-harvesting complexes and the lipid phase of the thylakoid membrane. usp.br This interaction with the membrane lipids leads to a decrease in membrane fluidity, thereby increasing its thermostability and reducing its susceptibility to lipid peroxidation. usp.br

Research has shown that the accumulation of this compound and zeaxanthin in thylakoid membranes is directly correlated with a reduction in lipid peroxidation, a destructive process that can damage membrane integrity. nih.gov Studies on potato leaves demonstrated that under conditions where the xanthophyll cycle was active, lipid peroxidation was low. nih.gov Conversely, when the cycle was inhibited, photoinhibition was more severe, and significant lipid peroxidation occurred. nih.gov Pre-treatment of leaves to accumulate this compound and zeaxanthin provided considerable protection against lipid peroxidation during subsequent light and cold stress. nih.gov

The mechanism behind this stabilizing effect involves the physical properties of the this compound molecule. Xanthophylls, with their rigid, polar-headed structures, can insert themselves into the lipid bilayer, influencing its physical state. lu.sefrontiersin.org This integration into the membrane is believed to increase its rigidity. lu.senih.gov Electron spin resonance spectroscopy studies on barley leaves have confirmed that the conversion of violaxanthin to this compound and zeaxanthin leads to a noticeable decrease in thylakoid membrane fluidity. nih.gov This rigidification of the membrane enhances its ability to withstand heat stress and maintain the integrity of its ionic permeability properties. nih.gov

The intertidal macro-alga Ulva pertusa provides another example of this compound's role in membrane protection. plos.org Desiccation, a form of environmental stress, induces the accumulation of this compound and zeaxanthin, which are thought to protect the thylakoid membrane by scavenging reactive oxygen species and preventing lipid peroxidation. plos.org

Table 1: Research Findings on this compound and Thylakoid Membrane Stability

Organism/System Experimental Condition Key Finding Reference
Potato (Solanum tuberosum) High light and low temperature stress Accumulation of this compound and zeaxanthin reduced lipid peroxidation in thylakoid membranes. nih.gov
Barley (Hordeum vulgare) High light exposure Conversion of violaxanthin to this compound and zeaxanthin decreased thylakoid membrane fluidity and increased thermostability. nih.gov
Pea (Pisum sativum) Comparison with bean thylakoids The conversion of violaxanthin to zeaxanthin, via this compound, was shown to make the thylakoid membrane more ordered. researchgate.net
Intertidal Alga (Ulva pertusa) Desiccation stress Desiccation induced the accumulation of this compound and zeaxanthin, which are proposed to protect the thylakoid membrane. plos.org
General Higher Plants High light and/or elevated temperatures This compound and zeaxanthin partition into the lipid phase of the thylakoid membrane, decreasing fluidity and susceptibility to lipid peroxidation. usp.br

Biosynthesis and Metabolic Regulation of Antheraxanthin

Antheraxanthin (B39726) Biosynthesis Pathway

The formation of this compound is a multi-step process that begins with common precursors in the general carotenoid pathway and involves specific enzymatic reactions within the xanthophyll cycle. aocs.orgresearchgate.net This pathway is primarily located within the plastids of plant cells, specifically in the thylakoid membranes of chloroplasts. wikipedia.org

This compound is a C40 isoprenoid, and its biosynthesis originates from the central isoprenoid pathway. nih.gov The initial precursor for all carotenoids is geranylgeranyl diphosphate (B83284) (GGPP), a 20-carbon molecule. aocs.organnualreviews.org The first committed step in carotenoid biosynthesis is the condensation of two GGPP molecules to form the colorless C40 carotenoid, phytoene (B131915). aocs.organnualreviews.org This reaction is catalyzed by the enzyme Phytoene synthase (PSY) . aocs.org

Following its synthesis, phytoene undergoes a series of desaturation and isomerization reactions to form lycopene (B16060). These steps are catalyzed by enzymes such as Phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and Carotenoid isomerase (CRTISO) . mdpi.com Lycopene is a critical branch point in the pathway. aocs.org The cyclization of lycopene by Lycopene β-cyclase (LCYB) introduces β-rings at both ends of the molecule, producing β-carotene. aocs.org

β-carotene is then hydroxylated on both β-rings by β-carotene hydroxylase (BCH) to form zeaxanthin (B1683548). frontiersin.org Zeaxanthin is the direct precursor for the reactions of the xanthophyll cycle, where this compound is formed. aocs.orgnih.gov

Table 1: Key Enzymes and Reactions Leading to Zeaxanthin

EnzymeAbbreviationReaction Catalyzed
Phytoene synthasePSY2 x Geranylgeranyl-PP → Phytoene
Phytoene desaturasePDSPhytoene → ζ-Carotene (via Phytofluene)
ζ-Carotene desaturaseZDSζ-Carotene → Lycopene (via Neurosporene)
Lycopene β-cyclaseLCYBLycopene → β-Carotene
β-Carotene hydroxylaseBCHβ-Carotene → Zeaxanthin (via β-cryptoxanthin)

This compound can be formed through the de-epoxidation of violaxanthin (B192666), a reaction catalyzed by the enzyme Violaxanthin de-epoxidase (VDE) . wikipedia.orgnih.gov This process is a key component of the xanthophyll cycle, a mechanism that helps plants dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ). lu.seresearchgate.net

Under high light conditions, a strong pH gradient is established across the thylakoid membrane, leading to the acidification of the thylakoid lumen. nih.govlu.se VDE, a lumenal enzyme, is activated by this low pH (optimal activity around pH 5.2). nih.govnih.gov It then binds to the thylakoid membrane and, using ascorbate (B8700270) as a reducing co-factor, removes an epoxide group from violaxanthin to produce this compound. lu.seresearchgate.netnih.gov VDE can further catalyze the removal of the second epoxide group from this compound to form zeaxanthin. wikipedia.orgnih.gov

Reaction: Violaxanthin + Ascorbate → this compound + Monodehydroascorbate researchgate.net

The biosynthesis of this compound from zeaxanthin is catalyzed by the enzyme Zeaxanthin epoxidase (ZEP) . researchgate.netnih.gov This reaction is the reverse of the VDE-catalyzed step and occurs under low light or dark conditions when the thylakoid lumen pH is higher (around 7.5). nih.govwikipedia.org

ZEP is a flavoprotein monooxygenase located on the stromal side of the thylakoid membrane. nih.govwikipedia.orgoup.com It sequentially adds two epoxide groups to zeaxanthin. The first epoxidation converts zeaxanthin into this compound. The second epoxidation converts this compound into violaxanthin. researchgate.netnih.gov This enzymatic activity is crucial not only for the xanthophyll cycle but also for the biosynthesis of the plant hormone abscisic acid (ABA), for which violaxanthin is a precursor. researchgate.netnih.govoup.com

Reaction Sequence:

Zeaxanthin + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺ wikipedia.org

this compound + O₂ + NAD(P)H + H⁺ → Violaxanthin + H₂O + NAD(P)⁺ wikipedia.org

Genetic and Transcriptional Regulation of this compound Biosynthesis

The levels of this compound and other xanthophylls are meticulously controlled at the genetic and transcriptional levels, allowing plants to respond to developmental cues and fluctuating environmental conditions.

The enzymes involved in the this compound biosynthetic pathway are encoded by specific nuclear genes. nih.gov The expression of these genes is critical in determining the carotenoid composition in various plant tissues.

ZEP Gene: The gene encoding Zeaxanthin epoxidase has been identified in numerous plant species, such as Arabidopsis (ABA1) and Nicotiana plumbaginifolia (ABA2). nih.govnih.gov Studies have shown that the steady-state levels of ZEP mRNA are influenced by factors like light, water stress, and ABA levels themselves. wikipedia.orgnih.gov For instance, in N. plumbaginifolia, ABA2 mRNA is more abundant in photosynthetic tissues than in non-photosynthetic ones. nih.gov Mutants lacking ZEP activity exhibit a significant increase in total seed carotenoids, highlighting the enzyme's major role in determining carotenoid composition and content. nih.gov

VDE Gene: The gene for Violaxanthin de-epoxidase has also been characterized. Its expression can vary with leaf development and light conditions. nih.gov In tobacco plants grown under high light, the total pool size of xanthophyll cycle carotenoids (violaxanthin, this compound, and zeaxanthin, abbreviated as VAZ) increases, indicating an adaptation involving the regulation of genes like VDE. nih.gov

Upstream Genes: Genes encoding the enzymes for precursor synthesis, such as PSY, PDS, LCYB, and BCH, are also key regulatory points. frontiersin.orgfrontiersin.org Their expression levels directly impact the flow of metabolites into the β-carotene branch, thereby affecting the substrate availability for ZEP and VDE. frontiersin.org For example, in red pepper, a correlation has been demonstrated between the accumulation of carotenoids and the expression of PSY1. frontiersin.org

Table 2: Key Genes in this compound Biosynthesis

Gene SymbolEnzyme EncodedFunction in Pathway
PSYPhytoene synthaseFirst committed step in carotenoid biosynthesis
LCYBLycopene β-cyclaseDirects flux towards β-carotene synthesis
BCHβ-Carotene hydroxylaseSynthesizes zeaxanthin from β-carotene
ZEPZeaxanthin epoxidaseConverts zeaxanthin to this compound and violaxanthin
VDEViolaxanthin de-epoxidaseConverts violaxanthin to this compound and zeaxanthin

The expression of carotenoid biosynthetic genes is modulated by a complex network of transcription factors (TFs). These proteins bind to specific regulatory regions of the genes to either activate or repress their transcription in response to various signals. nih.govnih.gov

Several families of TFs have been implicated in the regulation of the carotenoid pathway:

MYB, bHLH, and WRKY: These TFs are known to regulate carotenoid pigmentation in flowers and fruits. nih.govsemanticscholar.org For example, in Citrus sinensis, CsMADS6 can directly activate LCYb1 and PSY expression. semanticscholar.org In papaya, CpbHLH1 and CpbHLH2 activate the same genes. semanticscholar.org

Phytochrome-Interacting Factors (PIFs): PIF1 is a well-understood transcriptional regulator that represses carotenoid biosynthesis in the dark by directly inhibiting the expression of the PSY gene. nih.gov Upon light exposure, PIF1 is degraded, allowing for the transcription of PSY and the subsequent accumulation of carotenoids. nih.gov

APETALA2/Ethylene Response Factor (AP2/ERF): In tomato, the SlAP2a protein positively regulates fruit ripening and promotes the expression of several carotenoid genes, including PSY1 and BCH, while repressing ZEP1. nih.gov

Other Regulators: A variety of other TFs, including NAC and GATA, have been identified in co-expression networks with carotenoid structural genes, suggesting their role in fine-tuning pigment accumulation during developmental processes like flower coloration. nih.gov The interplay between these different TFs allows for precise control over the biosynthesis of this compound and other carotenoids, ensuring appropriate levels for photosynthesis, photoprotection, and hormone synthesis. nih.govmdpi.com

Hormonal and Signaling Pathways Influencing this compound Metabolism

The metabolism of this compound, as a central component of the xanthophyll cycle and a precursor to the plant hormone abscisic acid (ABA), is significantly influenced by various hormonal and signaling pathways. These pathways allow the plant to modulate this compound levels in response to developmental cues and environmental stresses.

Abscisic Acid (ABA) Signaling:

ABA itself is synthesized from violaxanthin, which is formed from this compound. This creates a close regulatory relationship. researchgate.netresearchgate.netnih.gov Environmental stressors like drought trigger a significant increase in ABA levels, which in turn modulates the expression of genes encoding the key enzymes of the xanthophyll cycle. nih.govnih.gov

The enzyme Zeaxanthin Epoxidase (ZEP), which catalyzes the conversion of zeaxanthin to this compound and then to violaxanthin, is a critical regulatory point. researchgate.netresearchgate.netyoutube.com In response to drought stress, ZEP gene transcription is upregulated in roots but can be downregulated or unchanged in leaves. oup.comoup.com Despite this differential transcription, ABA levels increase in both tissues. This tissue-specific regulation highlights the dual role of ZEP: primarily for ABA biosynthesis in roots and for the xanthophyll cycle in leaves. nih.govoup.com

The signaling pathway involves specific transcription factors. In Brassica napus, ABA-responsive element-binding factors (BnaABF3s) have been shown to directly bind to the promoters of all four BnaZEP genes, activating their transcription and leading to increased ABA accumulation under drought conditions. nih.gov Conversely, other transcription factors like BnaMYB44s can act as repressors for specific BnaZEP gene pairs, adding another layer of control. nih.gov

Jasmonate (JA) Signaling:

Jasmonates, a class of lipid-derived phytohormones, are crucial regulators of plant defense and development. nih.govmdpi.com The JA signaling pathway is known to influence the biosynthesis of secondary metabolites, including carotenoids. mdpi.com While direct regulation of this compound is a part of the broader control of the carotenoid pathway, JA signaling activates downstream transcription factors that can modulate the expression of carotenoid biosynthesis genes. mdpi.com The core of JA signaling involves the receptor COI1, which targets JAZ repressor proteins for degradation, thereby releasing transcription factors like MYC2 that can activate gene expression. mdpi.comnih.gov This pathway allows plants to adjust their metabolic processes, including the carotenoid profile, in response to biotic and abiotic stresses. nih.govresearchgate.net

Table 1: Hormonal Influence on Key Enzymes in this compound Metabolism
Hormone/SignalEnzyme TargetedEffect on Gene/ProteinPhysiological ContextKey Regulators
Abscisic Acid (ABA) / Drought StressZeaxanthin Epoxidase (ZEP)Upregulation of transcription and protein levels in roots; downregulation of protein in leaves. nih.govoup.comAdaptation to water deficit, ABA biosynthesis. nih.govBnaABF3s (Activators), BnaMYB44s (Repressors). nih.gov
Jasmonates (JA)General Carotenoid Biosynthesis EnzymesUpregulation of pathway genes. mdpi.comPlant defense and development. nih.govCOI1-JAZ-MYC2 signaling module. mdpi.comnih.gov

Post-Transcriptional and Post-Translational Regulation in this compound Metabolism

Beyond transcriptional control by hormones, the enzymes governing this compound levels are subject to sophisticated regulation after the gene has been transcribed (post-transcriptional) and after the enzyme has been synthesized (post-translational). These mechanisms allow for rapid fine-tuning of enzyme activity in response to immediate environmental changes, such as fluctuations in light intensity.

Post-Transcriptional Regulation:

Evidence strongly suggests that the expression of enzymes involved in this compound metabolism is regulated at the post-transcriptional level. nih.govfrontiersin.org Studies on ZEP have revealed discrepancies between mRNA and protein levels. For instance, in Arabidopsis leaves, ZEP transcript levels follow a diurnal rhythm, yet the ZEP protein level remains constant, pointing towards regulation that occurs after transcription. oup.comoup.com Similarly, long-term acclimation to high light can increase ZEP transcription without a detectable change in the amount of ZEP protein. oup.comoup.com These observations imply that mechanisms such as mRNA stability, processing, or translation efficiency play a crucial role in determining the final concentration of the ZEP enzyme. mdpi.com

Post-Translational Regulation:

Post-translational modifications provide a mechanism for the rapid control of enzyme activity. This is particularly critical for the xanthophyll cycle, which must respond swiftly to changes in light.

Regulation of Violaxanthin De-epoxidase (VDE): The activity of VDE, which converts violaxanthin back to this compound and zeaxanthin, is a prime example of post-translational control. nih.gov VDE is a soluble enzyme located in the thylakoid lumen. lu.se Its activation is highly dependent on the lumenal pH. Under high light conditions, increased photosynthetic activity leads to a drop in the lumen pH to around 5.0-5.2, which is the optimal pH for VDE activity. nih.govacs.org This acidification triggers a conformational change in the VDE protein, promoting its binding to the thylakoid membrane where its substrate, violaxanthin, is located. lu.seresearchgate.net VDE activity also requires the presence of the reducing agent ascorbate as a co-substrate and is influenced by the lipid composition of the thylakoid membrane, specifically requiring lipids that form inverted hexagonal structures. acs.orgnih.govresearchgate.net The formation of disulfide bonds within the VDE protein is also crucial for maintaining a rigid structure necessary for its catalytic function. nih.gov

Regulation of Zeaxanthin Epoxidase (ZEP): ZEP activity is also regulated post-translationally. Under rapid high light stress, ZEP activity is gradually downregulated. oup.comoup.com While the precise molecular basis for this is still under investigation, it is hypothesized that the inactive pool of ZEP protein, localized in the stroma, may be activated through post-translational modifications. oup.comoup.com Potential mechanisms include dimerization or oligomerization of ZEP proteins or their interaction with other regulatory proteins upon association with the thylakoid membrane. oup.com

Table 2: Post-Transcriptional and Post-Translational Regulatory Mechanisms
Regulatory LevelEnzymeMechanismTrigger/EffectorOutcome
Post-TranscriptionalZeaxanthin Epoxidase (ZEP)Mismatch between mRNA and protein levels. oup.comoup.comDiurnal rhythm, high light acclimation. oup.comModulation of final enzyme concentration independent of transcription rate.
Post-TranslationalViolaxanthin De-epoxidase (VDE)pH-dependent conformational change and membrane binding. lu.seresearchgate.netLow thylakoid lumen pH (~5.2) under high light. nih.govRapid activation of the enzyme.
Requirement for co-substrate and specific lipids. acs.orgnih.govPresence of Ascorbate and MGDG. acs.orgEnables catalytic activity.
Zeaxanthin Epoxidase (ZEP)Potential activation via modification or protein-protein interaction. oup.comoup.comHigh light stress. oup.comGradual downregulation of activity. oup.com

Occurrence, Distribution, and Ecological Context of Antheraxanthin Accumulation

Distribution Across Photosynthetic Lineages

Antheraxanthin (B39726) is an intermediate in the xanthophyll cycle, a photoprotective mechanism found in many photosynthetic eukaryotes. wikipedia.org Its presence has been documented across a diverse spectrum of life, from vascular plants to various algal groups and even some bacteria.

Presence in Vascular Plants

This compound is a component of the xanthophyll cycle in vascular plants. wikipedia.org This cycle helps plants manage excess light energy by converting violaxanthin (B192666) to zeaxanthin (B1683548), with this compound as the intermediate compound. wikipedia.org This process is crucial for photoprotection, preventing damage to the photosynthetic apparatus under high light conditions. pnas.org For instance, in grapevines (Vitis vinifera L.), exposure to sunlight through leaf removal leads to an increased content of zeaxanthin and this compound. scielo.org.za Similarly, in the parasitic plant Cuscuta reflexa, exposure to high irradiance resulted in decreased violaxanthin and increased levels of this compound and zeaxanthin. pnas.org Wilting has also been shown to trigger an increase in ABA, which is synthesized from carotenoid precursors like violaxanthin and this compound. oup.com

Occurrence in Green Algae (Chlorophyta)

This compound is also found in green algae (Chlorophyta) as part of the xanthophyll cycle. wikipedia.orgresearchgate.net Studies on various green algae species, including Chlorella, Scenedesmus, Haematococcus, Chlorococcum, and Spongiochloris, have confirmed the functionality of the xanthophyll cycle. researchgate.net However, its contribution to non-photochemical quenching (the process of dissipating excess light energy as heat) may not be as significant as in higher plants. researchgate.net In the intertidal macro-alga Ulva pertusa, desiccation, even under dim light, induces the accumulation of this compound and zeaxanthin. plos.orgnih.gov This suggests a role for these pigments in protecting the thylakoid membrane and enhancing thermal quenching during periods of emersion. plos.orgnih.gov

This compound in Red Algae (Rhodophyta) and Euglenoids

The presence of this compound has been confirmed in several species of red algae (Rhodophyta). wikipedia.orgresearchgate.net While many red algae with β-xanthophylls typically stop their biosynthesis at zeaxanthin, some species, such as Corallina elongata and Jania rubens, accumulate this compound as their primary xanthophyll. tandfonline.comehu.es The identification of this compound in red algae has been verified through various methods, including comparison with standards, furanoid rearrangement, and enzymatic de-epoxidation to zeaxanthin. researchgate.net Some red algae are categorized as ANT-type, signifying the presence of this compound in addition to β-carotene and zeaxanthin. nih.gov this compound has also been reported in euglenoids as part of their photoprotective mechanisms. wikipedia.orgmdpi.com

Presence in Chromophyte Algae (e.g., Chrysosphaera magna)

This compound has been identified as a significant pigment in the chromophyte freshwater alga Chrysosphaera magna. researchgate.netnih.gov In this alga, this compound constitutes about 15% of the total carotenoid content and functions as a light-harvesting carotenoid, broadening the absorption spectrum for photosynthesis into the green portion of the spectrum. researchgate.netnih.gov This was a notable discovery, as it was the first report of a photosynthetic light-harvesting function for this compound. researchgate.netnih.gov

Detection in Specific Bacterial Species

While carotenoids are known to be produced by various bacteria as a protective mechanism against harsh environments, the specific detection of this compound in bacteria is less commonly documented than other carotenoids like zeaxanthin and β-carotene. wikipedia.orgresearchgate.netbioflux.com.rotandfonline.com However, this compound is mentioned as an intermediate in the xanthophyll cycle, which is present in some photosynthetic bacteria. wikipedia.org

Environmental Factors Influencing this compound Accumulation

The accumulation of this compound is significantly influenced by various environmental factors, primarily light and stress conditions. scielo.org.zaresearchgate.net

Light Intensity: Exposure to high light levels is a primary trigger for the xanthophyll cycle, leading to the conversion of violaxanthin to this compound and subsequently to zeaxanthin. researchgate.net This response has been observed in a wide range of photosynthetic organisms, from vascular plants like grapevines to green algae. scielo.org.zaplos.org In grapevines, increased sunlight exposure directly correlates with higher levels of this compound and zeaxanthin. scielo.org.za

Water Stress (Desiccation): Dehydration is another key factor that can induce the accumulation of this compound. In the intertidal green alga Ulva pertusa, desiccation in the air, even under low light, leads to a significant increase in this compound and zeaxanthin levels. plos.orgnih.gov This suggests that the accumulation of these pigments is a direct response to water loss and plays a protective role during low tide. plos.orgnih.gov

Temperature: Temperature can also affect carotenoid metabolism. High temperatures, often coupled with intense light, can lead to the accumulation of zeaxanthin and this compound to maintain the functional integrity of thylakoid membranes. researchgate.net

The interplay of these environmental factors regulates the dynamic conversion of xanthophyll cycle pigments, allowing photosynthetic organisms to adapt to changing conditions and protect themselves from potential damage.

High Light Irradiance

Exposure to high levels of light is a primary trigger for the accumulation of this compound. When plants and algae absorb more light energy than they can use for photosynthesis, the excess energy can lead to photo-oxidative damage. oup.com To counteract this, the xanthophyll cycle is activated, leading to the conversion of violaxanthin to this compound and subsequently to zeaxanthin. researchgate.netpnas.org This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). researchgate.net

This compound, along with zeaxanthin, plays a critical role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat. wikipedia.orgontosight.ai This protects the photosynthetic apparatus from damage. ontosight.ai Studies have shown that in various plant species and microalgae, the levels of this compound and zeaxanthin increase significantly under high light conditions, corresponding with a decrease in violaxanthin. oup.compnas.org For instance, in the marine microalga Nannochloropsis gaditana, this compound content peaked after 15 minutes of exposure to high light. pnas.org Similarly, in the green alga Mougeotia sp., high illumination led to the conversion of violaxanthin primarily into this compound. cabidigitallibrary.org

The following table summarizes the findings of a study on the effect of varying light intensities on xanthophyll composition in Nannochloropsis gaditana.

**Table 1: Effect of Light Intensity on Xanthophyll Composition in *Nannochloropsis gaditana***

Light Intensity (μmol photons m⁻² s⁻¹) Violaxanthin (%) This compound (%) Zeaxanthin (%)
< 150 (Low Light) High Low >2
1000 (High Light) Decreased Increased Increased

Data adapted from a study on Nannochloropsis gaditana, showing the dynamic changes in xanthophyll cycle pigments in response to different light conditions. pnas.org

Temperature Extremes

Temperature stress, both high and low, can also influence the accumulation of this compound. Extreme temperatures can impair photosynthetic efficiency and lead to the production of reactive oxygen species (ROS). frontiersin.org The xanthophyll cycle, including the accumulation of this compound, is a key mechanism for mitigating this stress. ontosight.ai

In a study on maize (Zea mays) leaves, a reduction in temperature from 24°C to 14°C resulted in a significant conversion of violaxanthin to this compound and zeaxanthin. researchgate.net This suggests that even moderate cold stress can activate the photoprotective mechanisms involving this compound. Similarly, a study on Eucalyptus trees during an extreme heatwave (over 43°C) found a significant increase in the de-epoxidation state of xanthophylls, with higher levels of zeaxanthin, indicating the conversion of violaxanthin through this compound. nih.gov This response helps to dissipate excess energy and protect the photosynthetic apparatus from heat-induced damage. nih.gov

Water Stress and Drought Conditions

Water stress and drought are significant environmental factors that can trigger the accumulation of this compound in some plant species. ontosight.ai Under drought conditions, the photosynthetic process is often inhibited, leading to an excess of light energy within the chloroplasts. cas.cz This can induce the xanthophyll cycle to dissipate this excess energy.

Research has shown that under water stress, there can be an increase in xanthophyll pigments like this compound and zeaxanthin. cas.czscispace.com However, the response can vary between species and even between different parts of the plant. For example, a study on potato plants under drought and waterlogging stress showed a decrease in this compound levels in the leaves, while carotenoids, in general, accumulated in the tubers. agriculturejournals.czagriculturejournals.cz In contrast, a study on the intertidal macro-alga Ulva pertusa demonstrated that desiccation, even under dim light, induced the accumulation of this compound and zeaxanthin. plos.orgnih.gov This suggests that for some organisms, water loss itself is a direct trigger for the conversion of violaxanthin to this compound. plos.org

A study on vetch plants under drought stress also reported a decrease in this compound concentration as the stress progressed. researchgate.net These contrasting findings highlight the complexity of plant responses to drought and the species-specific roles of different carotenoids.

Nutrient Availability

Nutrient availability, particularly nitrogen, can influence the accumulation of this compound. Nitrogen is a crucial component of many cellular molecules, including chlorophyll (B73375). Nitrogen deprivation can lead to a decrease in photosynthetic capacity, thereby increasing the susceptibility to photoinhibition. mdpi.com

In microalgae, nitrogen starvation, often coupled with high light stress, is a common strategy to induce the accumulation of secondary carotenoids. mdpi.com While much of this research focuses on astaxanthin (B1665798), the underlying principle of stress-induced carotenoid synthesis is relevant. For instance, in the green alga Haematococcus pluvialis, astaxanthin accumulation is enhanced in a nitrogen-free medium under high light. mdpi.com Although not the final product, this compound is a key intermediate in the biosynthesis of other xanthophylls and its pool size can be affected by nutrient status. mdpi.com One study noted that high nutrient availability, which promoted larger plant growth, also led to more intense water stress, which in turn affected the xanthophyll cycle. researchgate.net

Ecological Significance of this compound Distribution

The distribution and accumulation of this compound in response to environmental stressors have significant ecological implications, enabling plants and algae to adapt and thrive in challenging environments. wikipedia.orgontosight.ai

Adaptation to High-Altitude and High-Exposure Environments

Plants growing at high altitudes are exposed to a combination of stressors, including high light irradiance, intense UV radiation, and often, low temperatures. mdpi.com The accumulation of this compound and other xanthophylls is a critical adaptive strategy in these environments. wikipedia.orgontosight.ai

A study on dandelions (Taraxacum officinale) in the Andes Mountains found high levels of this compound in leaves that were highly exposed to the sun, with even higher rates at a 3600-meter summit compared to a 1600-meter slope. wikipedia.org This demonstrates a clear correlation between altitude, light exposure, and this compound accumulation. Similarly, a study on Carum carvi L. seeds from different altitudes showed an increase in xanthophyll content, including this compound, at higher altitudes, suggesting an adaptive response to the harsher conditions. jmp.ir The flavonoid biosynthesis pathway, which can be linked to stress responses, has also been identified as important for high-altitude adaptation in some pine species. frontiersin.org

Role in Intertidal Macro-Algal Adaptation

Intertidal macro-algae inhabit a particularly harsh environment characterized by periodic exposure to air, leading to desiccation, and high levels of solar radiation. plos.orgnih.gov The ability to rapidly adjust their photosynthetic apparatus is crucial for survival.

The accumulation of this compound and zeaxanthin is a key adaptive mechanism in these organisms. plos.orgnih.gov In the intertidal macro-alga Ulva pertusa, desiccation itself was found to trigger the accumulation of this compound and zeaxanthin. plos.orgnih.gov This pre-emptive photoprotective measure allows the alga to be prepared for the high light stress that often accompanies low tide during the day. The accumulated this compound and zeaxanthin can help dissipate excess energy and also act as antioxidants, protecting the thylakoid membranes from damage. plos.org While some red algae like Neoporphyra haitanensis lack the violaxanthin cycle, they still accumulate other xanthophylls like zeaxanthin and lutein (B1675518) in response to light stress. researchgate.net In brown algae, the xanthophyll cycle, involving the conversion of violaxanthin through this compound to zeaxanthin, is a recognized photoprotective mechanism. frontiersin.org

The following table lists the chemical compounds mentioned in this article.

Antheraxanthin in Plant and Algal Stress Response and Acclimation

Mechanisms of Photoprotective Acclimation involving Antheraxanthin (B39726)

Photoprotective acclimation is a dynamic process that allows photosynthetic organisms to adjust to varying light conditions, minimizing damage and optimizing photosynthetic efficiency. This compound is a central intermediate in the xanthophyll cycle, a rapid and effective mechanism for dissipating excess light energy as heat, a process known as non-photochemical quenching (NPQ). This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin (B192666), this compound, and zeaxanthin (B1683548).

Short-Term Acclimation Responses to Fluctuating Light

In environments with fluctuating light, such as the understory of a forest canopy, plants must rapidly switch between efficient light harvesting in low light and photoprotection in high light. jmb.or.kr The xanthophyll cycle is crucial for this rapid acclimation. binran.ru When light intensity suddenly increases, the thylakoid lumen acidifies, activating the enzyme violaxanthin de-epoxidase (VDE). binran.ru VDE catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This compound and zeaxanthin are effective quenchers of excess light energy, dissipating it as heat and thus protecting photosystem II (PSII) from photo-oxidative damage. frontiersin.orgnih.gov

The conversion is reversible; as light levels decrease, the enzyme zeaxanthin epoxidase (ZEP) converts zeaxanthin back to this compound and then to violaxanthin, allowing the plant to resume efficient light harvesting. nih.gov The intermediate nature of this compound in this cycle is critical, allowing for a graded response to the light environment. Studies have shown that even in fluctuating light, a pool of zeaxanthin and this compound can be maintained, allowing for a rapid photoprotective response when needed. jmb.or.krmdpi.com

Table 1: Changes in Xanthophyll Cycle Pigment Composition in Response to Fluctuating Light

Light ConditionViolaxanthin (%)This compound (%)Zeaxanthin (%)De-epoxidation State (DPS) [(A+Z)/(V+A+Z)]
Low LightHighLowVery LowLow
High Light (Short-term)DecreasedIncreasedIncreasedHigh
Return to Low LightIncreasedDecreasedDecreasedLow

This table provides a generalized representation of the dynamic changes in the xanthophyll cycle pigments under fluctuating light conditions. Actual percentages can vary significantly between species and the intensity/duration of the light exposure.

Long-Term Acclimation to High Light Stress

When exposed to consistently high light conditions, plants and algae undergo long-term acclimation, which involves more stable changes in their photosynthetic apparatus and pigment composition. nih.gov A key aspect of this acclimation is the increase in the total pool size of the xanthophyll cycle pigments (violaxanthin + this compound + zeaxanthin). mdpi.comzobodat.at This larger pool allows for a greater capacity to dissipate excess energy.

Under sustained high light, a significant portion of the violaxanthin pool is converted to and maintained as this compound and zeaxanthin throughout the day. mdpi.comzobodat.at This sustained high level of de-epoxidized xanthophylls provides constant photoprotection. Research on various plant species has demonstrated a direct correlation between the growth light intensity and the levels of this compound and zeaxanthin. mdpi.com For example, high-light-acclimated leaves of Crassula argentea showed a 3.3-fold higher level of zeaxanthin plus this compound compared to low-light-acclimated leaves. zobodat.at Similarly, in the unicellular microalga Chlamydomonas reinhardtii, exposure to high irradiance led to a significant accumulation of both this compound and zeaxanthin, which were undetectable in low-light conditions. tandfonline.com

Table 2: Research Findings on this compound in Long-Term High Light Acclimation

OrganismHigh Light ConditionKey Findings on this compoundReference
Crassula argenteaFull sunlight vs. low light3.3-fold higher levels of zeaxanthin + this compound in high-light acclimated leaves. zobodat.at
Chlamydomonas reinhardtii1000 µE m⁻² s⁻¹This compound concentration increased to ~0.3 µg g⁻¹ DW, undetectable in low light. tandfonline.com
Barley (Hordeum vulgare)1500 µmol m⁻² s⁻¹Accumulation of xanthophyll-cycle pigments, including this compound, with increasing PSII excitation pressure. nih.gov
Spinach (Spinacia oleracea)300 µmol m⁻² s⁻¹ blue lightIncreased total carotenoid content, including this compound. mdpi.com

This compound's Role in Drought Stress Tolerance

This compound is also involved in the plant's response to drought stress, primarily through its role as a precursor in the biosynthesis of the plant hormone abscisic acid (ABA). frontiersin.org ABA is a key regulator of plant water status, promoting stomatal closure to reduce water loss through transpiration and inducing the expression of stress-responsive genes. frontiersin.orgresearchgate.net

The biosynthesis of ABA begins with the conversion of zeaxanthin to violaxanthin via this compound, a reaction catalyzed by zeaxanthin epoxidase (ZEP). frontiersin.orgpurdue.edu Violaxanthin is then converted through a series of steps into ABA. Under drought conditions, the expression of genes encoding enzymes in the ABA biosynthetic pathway, such as ZEP and 9-cis-epoxycarotenoid dioxygenase (NCED), is often upregulated. nih.govresearchgate.net

However, the relationship is complex. While this compound is a necessary intermediate for ABA synthesis, drought stress can also lead to a decrease in its concentration, along with violaxanthin and neoxanthin (B191967), while zeaxanthin levels increase. nih.gov This suggests a diversion of the xanthophyll pool towards photoprotection (zeaxanthin accumulation) under the combined stress of high light and drought. ekb.eg For instance, a study on rice under drought stress showed a significant increase in zeaxanthin (92%) while the concentrations of this compound, violaxanthin, and β-carotene decreased. nih.gov This highlights the dual role of the xanthophyll cycle in both photoprotection and ABA-mediated drought response, with the plant prioritizing energy dissipation under severe stress.

Table 3: Changes in ABA Pathway Metabolites in Rice Under Drought Stress

MetaboliteChange under Drought StressImplicationReference
β-caroteneDecreasedPrecursor for xanthophylls nih.gov
ZeaxanthinSignificantly Increased (92%)Enhanced photoprotection nih.gov
This compound Decreased Precursor for ABA and violaxanthin nih.gov
ViolaxanthinDecreasedPrecursor for ABA nih.gov
NeoxanthinDecreasedPrecursor for ABA nih.gov
Abscisic Acid (ABA)Increased (47% in leaves)Stress hormone signaling nih.gov

Interplay with Other Photoprotective Strategies

This compound's role in photoprotection is not isolated but is part of a coordinated network of strategies that plants use to manage light stress.

Relationship with Chloroplast Movement and Stomatal Regulation

Chloroplast movement is a mechanism to optimize light absorption and avoid photodamage. frontiersin.orgnih.gov Under low light, chloroplasts spread out to maximize light capture, while under high light, they move to the cell walls to minimize absorption. frontiersin.orgnih.gov While this process is primarily triggered by blue-light receptors called phototropins, the xanthophyll cycle, including the presence of this compound, occurs concurrently as a biochemical means of dissipating the absorbed energy that still exceeds the photosynthetic capacity.

Stomatal regulation, the control of the opening and closing of stomata, is another crucial photoprotective strategy. frontiersin.org Stomatal closure reduces the intake of CO₂, which can lead to an over-reduction of the photosynthetic electron transport chain under high light. The accumulation of this compound and zeaxanthin in guard cells, the cells surrounding the stomata, has been linked to the regulation of stomatal aperture. researchgate.net The conversion of violaxanthin to this compound and zeaxanthin in guard cells tracks the intensity of photosynthetically active radiation and is correlated with stomatal opening. researchgate.net This suggests a role for these xanthophylls in sensing the light environment to appropriately regulate gas exchange and water loss.

Coordination with Antioxidative Networks

Excess light energy can lead to the production of reactive oxygen species (ROS), which can damage cellular components. Plants have a sophisticated antioxidative network to neutralize these harmful molecules. mdpi.com This network includes enzymatic antioxidants (e.g., superoxide (B77818) dismutase, catalase) and non-enzymatic antioxidants like ascorbate (B8700270) (vitamin C) and glutathione. mdpi.commdpi.com

The xanthophyll cycle is closely coordinated with the ascorbate-glutathione cycle. mdpi.comresearchgate.netresearchgate.net The enzyme violaxanthin de-epoxidase, which converts violaxanthin to this compound and zeaxanthin, uses ascorbate as a reductant. mdpi.comresearchgate.net Therefore, a high rate of xanthophyll cycling under stress necessitates a robust system for regenerating ascorbate, which is accomplished by the ascorbate-glutathione cycle. researchgate.net Studies have shown that under high light stress, the upregulation of the xanthophyll cycle is synchronized with an increase in the pool size and reduction state of both ascorbate and glutathione. researchgate.net This coordinated response ensures that the plant can both dissipate excess energy and scavenge the ROS that are inevitably produced, with this compound playing a central role in the energy dissipation pathway. In the red alga Neoporphyra haitanensis, an increase in this compound and zeaxanthin under light stress, coupled with enhanced ascorbate peroxidase activity, leads to a reduction in ROS production. nih.gov

Genetic Basis of Stress-Induced this compound Accumulation

The accumulation of this compound in plants and algae under stress is a dynamically regulated process, primarily governed by the expression and activity of two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP). These enzymes catalyze the interconversion of xanthophylls within the xanthophyll cycle, and their genetic regulation is a critical component of the stress response, enabling organisms to balance photoprotection and photosynthetic efficiency.

The conversion of violaxanthin to this compound and subsequently to zeaxanthin is catalyzed by VDE. frontiersin.orgplos.org This process is crucial for dissipating excess light energy as heat, a mechanism known as non-photochemical quenching (NPQ). frontiersin.org The expression of the VDE gene is induced by various abiotic stresses, including high light, extreme temperatures, and drought. frontiersin.org For instance, in moso bamboo (Phyllostachys edulis), the PeVDE gene was upregulated not only by high light but also by cold (4°C) and heat (42°C) stress, as well as drought. frontiersin.org Similarly, in cucumber (Cucumis sativus), the expression of CsVDE increases rapidly under high light, cold, and drought stress. plos.org Overexpression of VDE genes has been shown to enhance stress tolerance. For example, transgenic Arabidopsis plants overexpressing PeVDE from moso bamboo exhibited enhanced photoprotection and a higher NPQ capacity under high light. frontiersin.org Likewise, overexpression of the ChVDE gene from Cerasus humilis in Arabidopsis improved both drought and salt tolerance. nih.gov

Conversely, the epoxidation of zeaxanthin back to this compound and then to violaxanthin is catalyzed by ZEP. oup.comcas.cz The regulation of ZEP gene expression is often inverse to that of VDE and is influenced by the specific stress and tissue type. oup.comcapes.gov.br In Arabidopsis, ZEP transcript levels show diurnal variations that are opposite to those of VDE. capes.gov.br Under high light conditions, which favor the accumulation of de-epoxidized xanthophylls for photoprotection, ZEP expression is often downregulated. For example, in the charophyte alga Klebsormidium nitens, high light repressed the expression of the ZEP gene by 3.84-fold. frontiersin.org

Drought and salt stress also modulate ZEP expression, but the response can be tissue-specific. In the leaves of Arabidopsis and other plants, drought stress often leads to decreased ZEP transcription, which would favor the accumulation of zeaxanthin and this compound. oup.comjmb.or.kr However, in roots, drought and salt stress have been shown to upregulate ZEP expression. oup.comjmb.or.krnih.gov This is linked to the role of violaxanthin as a precursor for the biosynthesis of the stress hormone abscisic acid (ABA), which is crucial for drought response. oup.comnih.gov In a study on rice (Oryza sativa), drought stress led to an 8.24-fold upregulation of ZEP expression in the roots, while the concentration of this compound decreased in both leaves and roots as it was converted to other compounds. nih.govresearchgate.net

In microalgae, the genetic regulation of this compound accumulation shows both similarities and differences compared to higher plants. In the marine microalga Dunaliella tertiolecta, hyperosmotic stress led to a gradual increase in DtZEP mRNA levels, which was accompanied by an increase in this compound content after 6 hours. jmb.or.kr In the green alga Ulva prolifera, high-salt stress also induced the expression of the UpZEP gene. nih.gov Genetic studies in Chlamydomonas reinhardtii and other algae have revealed that a single ZEP gene is typically responsible for both the biosynthesis of violaxanthin and the epoxidation of zeaxanthin during stress recovery. jmb.or.kr

The intricate transcriptional and post-transcriptional regulation of VDE and ZEP genes allows plants and algae to fine-tune the levels of this compound and other xanthophylls in response to fluctuating environmental conditions, thereby optimizing their survival and photosynthetic performance. frontiersin.orgbioone.org

Research Findings on Gene Expression and this compound Accumulation

GeneOrganismStress ConditionKey FindingReference
PeVDEPhyllostachys edulis (moso bamboo)High light, cold (4°C), heat (42°C), droughtUpregulated expression, leading to increased non-photochemical quenching (NPQ) and photoprotection. frontiersin.org
CsVDECucumis sativus (cucumber)High light, cold, droughtRapidly induced expression, correlating with an increased de-epoxidation ratio of xanthophylls. plos.org
ChVDECerasus humilisDrought, saltOverexpression in Arabidopsis enhanced tolerance to both stresses. nih.gov
ZEPArabidopsis thalianaHigh light, droughtDiurnal expression opposite to VDE. Downregulated in leaves and upregulated in roots under drought. oup.comcapes.gov.br
ZEPKlebsormidium nitensHigh lightRepressed expression (3.84-fold). frontiersin.org
DtZEPDunaliella tertiolectaHyperosmotic stressGradual increase in mRNA levels, with this compound accumulation after 6 hours. jmb.or.kr
UpZEPUlva proliferaHigh-salt stressInduced expression. nih.gov
ZEPOryza sativa (rice)DroughtUpregulated expression in roots (8.24-fold); this compound concentration decreased. nih.govresearchgate.net

Molecular Mechanisms of Antheraxanthin Action

Interaction with Photosystem II Light-Harvesting Complexes (LHCII)

Antheraxanthin's role in photoprotection is largely mediated through its interaction with the light-harvesting complexes of Photosystem II (LHCII), the most abundant pigment-protein complexes in the thylakoid membranes of green plants. nih.gov These complexes are responsible for absorbing light energy and transferring it to the reaction centers of PSII. annualreviews.org Under conditions of excess light, This compound (B39726), along with zeaxanthin (B1683548), is involved in the process of non-photochemical quenching (NPQ), which safely dissipates excess absorbed light energy as heat. researchgate.netnih.gov

Binding Sites and Conformational Changes

The conversion of violaxanthin (B192666) to this compound and subsequently to zeaxanthin is associated with conformational changes within the LHCII proteins. researchgate.net While violaxanthin is found bound to LHCII under light-limiting conditions, its de-epoxidation to this compound and zeaxanthin occurs when the thylakoid lumen becomes acidified due to high light stress. nih.govoup.com

Research indicates that specific binding sites within the LHCII and other minor antenna complexes, such as CP26 and CP29, can accommodate xanthophyll cycle carotenoids. oup.com While the two central binding sites in LHCII are occupied by lutein (B1675518), the more peripheral sites can bind violaxanthin, this compound, or zeaxanthin. core.ac.ukoup.com The V1 site in LHCII and the L2 site in other LHC proteins have been identified as potential locations for violaxanthin binding. psu.edu The conversion to this compound and zeaxanthin can lead to their binding at these sites, potentially displacing violaxanthin. oup.com

The binding of this compound and zeaxanthin is thought to induce or stabilize conformational changes in the LHCII proteins. nih.gov These changes are crucial for activating the quenching mechanism. Evidence suggests that these conformational shifts can be subtle, involving the twisting of pigment molecules like neoxanthin (B191967) and changes in the conformation of lutein 1. mpg.de The protonation of LHCII proteins, triggered by the low luminal pH, is also a key factor in inducing these conformational changes. researchgate.netfrontiersin.org It has been proposed that zeaxanthin (and by extension this compound) acts as an allosteric activator of quenching by binding to a peripheral site on the antenna proteins. oup.com

The table below summarizes the key protein complexes and their proposed roles in binding this compound and undergoing conformational changes.

ComplexProposed Role in this compound InteractionKey Findings
LHCII Primary site for xanthophyll cycle pigment binding and conformational changes leading to NPQ.Binds violaxanthin, which is converted to this compound and zeaxanthin under high light. This conversion is linked to protonation-induced conformational changes that activate energy dissipation. researchgate.netnih.govoup.com
CP29, CP26 Minor antenna complexes that also bind xanthophyll cycle pigments and are implicated in NPQ.Evidence suggests violaxanthin bound to the Lut 2 site on these complexes can be exchanged for zeaxanthin, indicating a role in the dynamic process of photoprotection. oup.com
PsbS A pH-sensing protein essential for the rapid component of NPQ (qE).While not directly binding this compound in a light-harvesting capacity, it senses the low lumen pH and is thought to interact with the antenna complexes to facilitate quenching. Protonation of PsbS activates binding sites for de-epoxidized xanthophylls. psu.eduoup.com

Energy Transfer Dynamics within Pigment-Protein Complexes

The primary function of carotenoids in light-harvesting complexes is to absorb light energy and transfer it to chlorophylls (B1240455). nih.gov this compound, like other carotenoids, can transfer its absorbed energy to chlorophyll (B73375) a. This energy transfer primarily occurs from the S2 excited state of the carotenoid to the Qx state of chlorophyll a. nih.gov

However, under high light conditions, the role of this compound and zeaxanthin shifts from light harvesting to energy dissipation. The exact mechanism by which these xanthophylls facilitate quenching is still under investigation, but several models have been proposed. One prominent hypothesis suggests that the conformational changes induced by the binding of this compound and zeaxanthin create a "quenching" state in the LHCII. This state allows for the dissipation of excess energy as heat, possibly through a charge-transfer mechanism involving the xanthophyll and a chlorophyll molecule.

Another aspect of energy dynamics is the potential for direct energy transfer from chlorophyll to the S1 state of the xanthophyll. While this pathway is generally considered inefficient for light harvesting due to the short lifetime of the carotenoid S1 state, it has been proposed as a possible mechanism for quenching. frontiersin.org The formation of this compound and zeaxanthin may alter the electronic coupling between the pigments, making this pathway more favorable.

The table below outlines the different energy transfer pathways involving this compound.

Energy Transfer PathwayDescriptionRole in Photosynthesis
Carotenoid S2 → Chlorophyll Qx Efficient energy transfer from the excited S2 state of this compound to the Qx state of chlorophyll a.Light-harvesting under low to moderate light conditions. nih.gov
Chlorophyll Qy → Carotenoid S1 Proposed pathway for energy dissipation where excited chlorophyll transfers energy to the lower-energy S1 state of this compound/zeaxanthin, which then decays non-radiatively.Photoprotection (NPQ) under high light conditions. frontiersin.org
Concentration Quenching At high concentrations, such as within aggregated LHCII, chlorophylls can interact and dissipate energy as heat. This compound may modulate this process.Photoprotection (NPQ) under high light conditions. oup.com

Role of Membrane Lipids in Xanthophyll Cycling and this compound Function

The thylakoid membrane is not merely a passive scaffold for the photosynthetic machinery but an active participant in its regulation. The unique lipid composition of the thylakoid membrane plays a critical role in the function of the xanthophyll cycle and, consequently, in the action of this compound. frontiersin.orgnih.gov

Lipid-Pigment Interactions in Thylakoid Membranes

Thylakoid membranes have a distinctive lipid composition, with a high proportion of galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). usp.br These lipids are not just structural components; they act as solvents for the xanthophyll cycle pigments. frontiersin.org Under high light stress, it is believed that xanthophylls, including violaxanthin, this compound, and zeaxanthin, can partition between the light-harvesting complexes and the lipid phase of the thylakoid membrane. usp.br

This partitioning is significant because the de-epoxidation of violaxanthin to this compound and zeaxanthin occurs within the lipid phase of the membrane. frontiersin.orgnih.gov The enzyme responsible, violaxanthin de-epoxidase (VDE), is located in the thylakoid lumen and associates with the membrane upon acidification. psu.eduresearchgate.net The interaction between the lipid-solubilized violaxanthin and the membrane-bound VDE is a crucial step in the cycle. This compound, once formed, is also present in the lipid phase before it may re-associate with antenna complexes or be further converted to zeaxanthin. usp.br

The presence of this compound and zeaxanthin in the lipid bilayer can also alter the physical properties of the membrane. usp.br These xanthophylls can decrease membrane fluidity, which may have a stabilizing effect and reduce the susceptibility of the membrane to lipid peroxidation. usp.brnih.gov

Influence of Thylakoid Lipid Composition on De-epoxidation

The specific lipid composition of the thylakoid membrane significantly influences the efficiency of the xanthophyll cycle. MGDG, in particular, has been shown to be essential for the efficient de-epoxidation of violaxanthin. frontiersin.orgresearchgate.net In vitro studies have demonstrated that VDE activity is highly dependent on the presence of MGDG. oup.com MGDG is thought to facilitate the proper orientation and availability of violaxanthin for the enzyme.

Furthermore, MGDG has a propensity to form non-bilayer lipid phases, such as inverted hexagonal structures, which are believed to be important for the efficient operation of the xanthophyll cycle. frontiersin.org These non-bilayer structures may create domains within the membrane that are enriched in xanthophyll cycle components, thereby facilitating the enzymatic reactions.

In contrast, other lipids can have an inhibitory effect. For instance, negatively charged lipids like sulfoquinovosyldiacylglycerol (SQDG) and phosphatidylglycerol (PG), while present in thylakoid membranes, have been shown to suppress the de-epoxidation reaction in artificial membrane systems. nih.gov This suggests that the spatial organization of lipids within the thylakoid membrane, with distinct MGDG-rich domains, is crucial for the proper functioning of the xanthophyll cycle. researchgate.netnih.gov

The table below summarizes the influence of different thylakoid lipids on the de-epoxidation process.

LipidRole in De-epoxidationKey Findings
Monogalactosyldiacylglycerol (MGDG) Essential for VDE activity and efficient de-epoxidation.Solubilizes xanthophyll cycle pigments and is thought to form non-bilayer structures that facilitate the enzymatic reaction. frontiersin.orgfrontiersin.orgresearchgate.netoup.com
Digalactosyldiacylglycerol (DGDG) Less effective than MGDG in supporting de-epoxidation.Does not support complete de-epoxidation of violaxanthin to the same extent as MGDG. oup.com
Sulfoquinovosyldiacylglycerol (SQDG) Inhibitory effect on de-epoxidation.Suppresses the de-epoxidation of diadinoxanthin (B97544) (a related xanthophyll cycle) in diatoms, suggesting a similar role in the violaxanthin cycle. nih.gov
Phosphatidylglycerol (PG) Inhibitory effect on de-epoxidation.Similar to SQDG, it can suppress the de-epoxidation reaction in artificial systems. nih.gov

Allosteric Regulation and pH-Dependent Activation of VDE

The conversion of violaxanthin to this compound is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The activity of this enzyme is tightly regulated to ensure that the photoprotective mechanism is only activated when needed. This regulation occurs through allosteric mechanisms and a strong dependence on the pH of the thylakoid lumen. nih.govoup.com

Under low light conditions, the thylakoid lumen has a relatively high pH (around 7.0), and VDE is soluble and inactive within the lumen. lu.se When light intensity increases, the rate of proton pumping into the lumen exceeds the rate of their efflux, leading to a significant drop in the luminal pH (to below 6.0). psu.eduoup.com This acidification is the primary trigger for the activation of VDE.

The low pH induces a conformational change in the VDE enzyme, which is thought to involve the protonation of acidic amino acid residues, possibly in a glutamate-rich region. researchgate.net This protonation causes the enzyme to associate with the thylakoid membrane, where it can access its lipid-soluble substrate, violaxanthin. psu.eduresearchgate.net

The de-epoxidation reaction itself proceeds in two steps: the conversion of violaxanthin to the intermediate this compound, and the subsequent conversion of this compound to zeaxanthin. lu.se VDE acts as a mono-de-epoxidase, meaning it removes one epoxy group at a time. oup.com The process requires the presence of ascorbate (B8700270) as a reducing agent. lu.se

There is also evidence for feedback regulation of VDE activity. High concentrations of zeaxanthin have been shown to inhibit VDE activity in model systems, which could be a mechanism to prevent an over-accumulation of de-epoxidized xanthophylls. oup.com This suggests a complex interplay of factors, including pH, lipid environment, and product concentration, in regulating the formation of this compound and zeaxanthin.

The table below details the factors regulating VDE activity.

Regulatory FactorMechanism of ActionConsequence
Low Luminal pH (<6.0) Protonation of VDE, leading to a conformational change and membrane association.Activation of the enzyme and initiation of violaxanthin de-epoxidation to this compound. psu.eduoup.comresearchgate.net
High Luminal pH (>6.0) VDE is in a soluble, inactive state in the thylakoid lumen.No de-epoxidation occurs, preserving the light-harvesting state. lu.se
Ascorbate Acts as a co-substrate (reductant) for the de-epoxidation reaction.Essential for the enzymatic conversion of violaxanthin and this compound. lu.se
Zeaxanthin Concentration High concentrations can inhibit VDE activity.Provides a potential feedback mechanism to regulate the extent of de-epoxidation. oup.com
Lipid Composition (MGDG) Provides the necessary environment for VDE to bind and act on its substrate.Crucial for the efficiency of the de-epoxidation process. researchgate.netoup.com

Molecular Modeling and Computational Approaches to this compound Dynamics

Computational chemistry and molecular modeling have become indispensable tools for investigating the complex and rapid dynamics of xanthophylls like this compound at an atomic level. These methods provide insights into structural conformations, electronic properties, and interactions with the protein and lipid environment that are often difficult to capture through experimental techniques alone. mdpi.comnih.gov Computational studies are critical for understanding how this compound participates in the xanthophyll cycle and contributes to photoprotection. mdpi.com

Molecular dynamics (MD) simulations, in particular, allow researchers to model the behavior of this compound within its native environments, such as the thylakoid membrane and light-harvesting complexes (LHCs). nih.govrsc.org These simulations can predict the movement and conformational changes of the molecule and its binding partners over time. For instance, MD simulations have been used to study the binding stability and dynamics of substrates within the violaxanthin de-epoxidase (VDE) enzyme, which catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. biorxiv.orgbiorxiv.org Analyses derived from MD trajectories, such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Principal Component Analysis (PCA), reveal the stability of the enzyme-substrate complex and the flexibility of different protein regions upon binding. biorxiv.orgbiorxiv.org

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are employed to investigate the electronic structure of this compound. rsc.orgacs.org Methods like Density Functional Theory (DFT) are used to optimize the geometry of the molecule and to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). biorxiv.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability, providing insight into the molecule's role in electron and energy transfer processes. biorxiv.org QM/MM calculations have been instrumental in decomposing the interaction energies between xanthophylls and amino acid residues in LHCs into electrostatic and van der Waals components, clarifying the forces that drive binding. rsc.org

Molecular docking is another powerful computational technique used to predict the preferred binding orientation of a ligand (like violaxanthin or this compound) within the active site of a protein. biorxiv.org These studies, often performed before longer MD simulations, help identify key amino acid residues involved in the interaction and stabilization of the substrate. biorxiv.orgbiorxiv.org Combined with free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), these models can quantify the binding affinity, providing a thermodynamic basis for the interaction between this compound's precursor and the VDE enzyme. biorxiv.orgbiorxiv.org

The table below summarizes various computational methods applied to study this compound and related xanthophylls.

Table 1: Computational Methods in this compound Research

Method Application Key Findings/Insights References
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of this compound and its precursor, violaxanthin, within protein binding sites (e.g., VDE, LHCs) and lipid membranes. Provides information on conformational stability (RMSD), atomic fluctuations (RMSF), and collective motions (PCA) of the molecule and its protein host. biorxiv.orgbiorxiv.org rsc.orgbiorxiv.orgbiorxiv.org
Quantum Mechanics (QM) / DFT Calculating the electronic structure, geometry, and chemical reactivity of this compound. Determines HOMO-LUMO energy gaps, which relate to the molecule's stability and potential for chemical reactions and energy transfer. biorxiv.org biorxiv.orgacs.org
Hybrid QM/MM Investigating interaction energies between this compound and its binding pocket in proteins with high accuracy. Decomposes binding energy into electrostatic and van der Waals components, identifying key residues for binding. rsc.org rsc.org
Molecular Docking Predicting the binding pose and interactions of violaxanthin and this compound within the active site of enzymes like VDE. Identifies crucial intermolecular interactions (e.g., hydrogen bonds) that stabilize the substrate for catalysis. biorxiv.orgbiorxiv.org biorxiv.orgbiorxiv.org
Free Energy Calculations (e.g., MM/PBSA) Estimating the binding free energy of the enzyme-substrate complex. Quantifies the binding affinity and confirms the stability of the docked conformation observed in MD simulations. biorxiv.orgbiorxiv.org biorxiv.orgbiorxiv.org
Kinetic Modeling Simulating the population dynamics of the xanthophyll cycle pigments over time. Estimates reaction rates and transition probabilities for the conversion of violaxanthin to this compound and to zeaxanthin. nih.gov nih.govaip.org

| Multiple Regression Analysis | Correlating the concentration of this compound and zeaxanthin with physiological responses like non-photochemical quenching (NPQ). | Demonstrates that this compound contributes to quenching as effectively as zeaxanthin under specific conditions. nih.gov | nih.gov |

Detailed computational studies on the VDE enzyme have provided specific energetic data related to the binding of its substrates. The following table presents findings from a comparative study involving VDE and its algal variant, CVDE.

Table 2: Calculated Binding Energies for VDE and CVDE Complexes

Complex Docking Score (kcal/mol) MM/GBSA Binding Free Energy (kcal/mol)
VDE - Violaxanthin -11.4 -63.54 (± 6.78)
VDE - Ascorbic Acid -6.9 -19.04 (± 3.12)
CVDE - Violaxanthin -11.2 -60.89 (± 6.23)
CVDE - Ascorbic Acid -6.1 -13.19 (± 3.87)

Data derived from a study by Meireles et al. and adapted from bioRxiv, highlighting the computational prediction of binding affinities for the substrates of the xanthophyll cycle. The conversion of violaxanthin is the first step in producing this compound. biorxiv.org

Analytical and Methodological Approaches in Antheraxanthin Research

Extraction and Sample Preparation Techniques for Antheraxanthin (B39726) Analysis

The initial and one of the most critical stages in this compound analysis is the extraction from its matrix, which can range from plant tissues like flower petals and fruits to marine sediments. nih.govglobalresearchonline.netiopan.gda.pl The primary goal is to efficiently isolate the compound while preventing its degradation.

A common approach involves solvent extraction, leveraging the lipophilic nature of carotenoids. omicsonline.org Organic solvents such as acetone, methanol (B129727), ethanol (B145695), hexane, and chloroform, or mixtures thereof, are frequently used to extract this compound and other carotenoids from the source material. globalresearchonline.netomicsonline.orgmdpi.com For instance, a mixture of methanol and ethyl acetate (B1210297) has proven effective for extracting carotenoids from maize endosperm. mdpi.com The choice of solvent is crucial and depends on the polarity of the target carotenoids. mdpi.com After initial extraction, the solvent is typically evaporated under a stream of nitrogen gas to prevent oxidation, and the residue is redissolved in a solvent suitable for the subsequent analytical steps. nih.gov

Saponification is a frequently employed step in sample preparation. shimadzu.comimrpress.com This process uses an alkaline solution, such as methanolic potassium hydroxide (B78521) (KOH), to hydrolyze esterified carotenoids, releasing them into their free form. shimadzu.commdpi.com It also serves to remove interfering substances like chlorophylls (B1240455) and lipids, which can complicate chromatographic analysis. imrpress.comresearchgate.net However, this step must be carefully managed, as it can also lead to the degradation of sensitive carotenoids, including epoxycarotenoids like this compound. foodandnutritionjournal.org The use of antioxidants, such as butylated hydroxytoluene (BHT), during saponification can help minimize these losses. foodandnutritionjournal.org Some studies have indicated that for certain matrices, extraction without saponification can yield higher quantities of carotenoids. imrpress.com

Considerations for Labile Carotenoids

This compound, being a xanthophyll containing epoxide groups, is particularly susceptible to degradation by heat, light, oxygen, and acids. omicsonline.orgmdpi.comnih.gov Its analysis, therefore, demands specific precautions to maintain its structural integrity.

Key considerations include:

Protection from Light and Oxygen: All extraction and analytical procedures should be carried out under subdued or colored light (yellow or red) and in an inert atmosphere, often achieved by flushing with nitrogen or argon gas. omicsonline.orghawaii.edunih.gov This minimizes photo-oxidation and isomerization.

Temperature Control: High temperatures can cause significant degradation and isomerization of this compound. nih.govresearchgate.net Evaporation of solvents should be performed at low temperatures, typically below 40-50°C. nih.govnih.gov For long-term storage, samples and extracts are kept at very low temperatures, such as -80°C or in liquid nitrogen. hawaii.edu

Avoidance of Acidic Conditions: Exposure to acids can cause the isomerization of the 5,6-epoxide groups in this compound to 5,8-epoxides. omicsonline.org Therefore, contact with acidic materials and solvents must be strictly avoided throughout the analytical process.

Use of Antioxidants: The addition of antioxidants like BHT or α-tocopherol to extraction solvents and standards is a common practice to prevent oxidative degradation. foodandnutritionjournal.orgnih.gov

One study identified this compound as the most heat-sensitive carotenoid in apricots during drying processes, suggesting it could serve as a marker for thermal damage. nih.gov Another study on a carotenoid-colored beverage noted that all-trans-antheraxanthin degradation followed a zero-order kinetic model during dark storage and a fractional conversion model under illuminated conditions, highlighting its susceptibility to light. mdpi.com

Chromatographic Separation Methods

Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other carotenoids and compounds present in the extract.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of this compound. nih.govfoodandnutritionjournal.org Reversed-phase (RP-HPLC) is the predominant mode, utilizing a non-polar stationary phase and a polar mobile phase. iopan.gda.pl The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC system for this compound analysis involves a C18 or C30 column and a gradient elution program. iopan.gda.pl The mobile phase often consists of a mixture of solvents like acetonitrile, methanol, water, and sometimes a modifier like ethyl acetate or dichloromethane (B109758) to enhance separation. foodandnutritionjournal.org For example, a method for analyzing carotenoids in Capsicum fruit used a gradient of methanol, water, and methyl-t-butyl ether. nih.gov Modifiers such as triethylamine (B128534) may be added to the mobile phase to improve the recovery of carotenoids. foodandnutritionjournal.org

The following table summarizes a typical HPLC setup for carotenoid analysis, which would be suitable for this compound.

ParameterDetails
Column Reversed-Phase C18 or C30, e.g., 250 x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution using mixtures of Acetonitrile, Methanol, Water, Ethyl Acetate
Flow Rate 1.0 - 1.5 mL/min
Detection Photodiode Array (PDA) or UV-Vis Detector at ~445 nm
Injection Volume 10 - 30 µL
Column Temperature Controlled, sometimes at low temperatures (e.g., 5°C) to improve resolution iopan.gda.pl

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that offers significant improvements over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to faster analysis times, better resolution, and increased sensitivity. These advantages are particularly beneficial for analyzing complex carotenoid profiles where many isomers and closely related compounds need to be resolved. The fundamental principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced.

Column Chemistries for Carotenoid Separation

The choice of column chemistry is critical for achieving successful separation of carotenoids.

C18 (Octadecylsilane) Columns: These are the most common type of reversed-phase columns and are effective for separating many carotenoids. They separate compounds primarily based on their hydrophobicity.

C30 (Triacontylsilane) Columns: These columns have gained popularity for carotenoid analysis due to their enhanced shape selectivity. The longer alkyl chains provide better resolution of geometric isomers (cis/trans) and structurally similar carotenoids, which is often a challenge with C18 columns. The C30 phase allows for better interaction with the long, rigid structures of carotenoid molecules, enabling finer separation.

Spectroscopic and Spectrometric Detection and Identification

Once separated by chromatography, this compound must be detected and identified. This is typically achieved using spectroscopic and spectrometric detectors coupled to the HPLC or UPLC system.

Photodiode Array (PDA) and UV-Vis Detection: The most common method for carotenoid detection is UV-Visible spectroscopy. foodandnutritionjournal.org this compound, like other carotenoids, has a characteristic absorption spectrum in the visible range due to its conjugated polyene chain. It typically exhibits three absorption maxima, with the main peak (λmax) around 445-448 nm in common organic solvents like ethanol or hexane. A photodiode array (PDA) detector is particularly useful as it captures the entire UV-Vis spectrum for each peak, aiding in peak identification by comparing the spectrum with that of a known standard or literature data.

Mass Spectrometry (MS): For unambiguous identification, especially in complex matrices or when authentic standards are unavailable, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. MS provides information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for carotenoids. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) further fragments the molecular ion to provide structural information, confirming the identity of the compound.

The table below shows the characteristic spectral data for this compound.

TechniqueKey Data
UV-Vis Spectroscopy (in Ethanol) Absorption maxima (λmax) at approximately 422, 445, and 475 nm
Mass Spectrometry (APCI-MS) Protonated molecule [M+H]⁺ at m/z 585.4
Characteristic fragment ions from water losses [M+H-H₂O]⁺ and [M+H-2H₂O]⁺

By combining these advanced analytical and methodological approaches, researchers can reliably extract, separate, identify, and quantify this compound, paving the way for a deeper understanding of its role in various biological systems.

Photodiode Array Detection (DAD) and UV-Vis Spectrophotometry

Photodiode Array (PDA) detection, also known as Diode Array Detection (DAD), is a powerful tool in high-performance liquid chromatography (HPLC) for the analysis of this compound. scioninstruments.com This detector measures absorbance across a wide range of ultraviolet and visible (UV-VIS) wavelengths simultaneously, providing a complete absorption spectrum for each compound as it elutes from the chromatography column. scioninstruments.com This is particularly advantageous for identifying carotenoids, which have characteristic absorption spectra in the 400-500 nm range.

The UV-Vis spectrum of a carotenoid provides valuable information about its chromophore, the part of the molecule responsible for its color. nih.govrsc.org Key features of the spectrum, such as the wavelength of maximum absorption (λmax) and the spectral fine structure, are used for preliminary identification. rsc.orgmdpi.com For instance, this compound can be identified by comparing its retention time and UV-Vis spectrum with that of an authentic standard. mdpi.comresearchgate.net While UV-Vis detectors are common, DAD offers the advantage of collecting full spectral data, which aids in distinguishing between different carotenoids that may have similar retention times. scioninstruments.comhitachi-hightech.com However, for definitive identification, especially when standards are unavailable, coupling DAD with mass spectrometry is essential. nih.govresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an indispensable technique for the structural analysis of this compound, providing precise molecular weight information. nih.govresearchgate.net When coupled with a separation technique like HPLC, it allows for the analysis of complex mixtures of carotenoids. nih.gov Tandem mass spectrometry (MS/MS or MS²) further enhances analytical capabilities by allowing for the fragmentation of selected ions. wikipedia.org In a typical MS/MS experiment, the first mass spectrometer (MS1) selects an ion of a specific mass-to-charge ratio (m/z), which is then fragmented. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). wikipedia.org This process provides detailed structural information that is crucial for the unequivocal identification of compounds like this compound, especially when dealing with isomers that have identical molecular weights. researchgate.netnih.govresearchgate.net

The combination of liquid chromatography with DAD and MS/MS (LC-DAD-MS/MS) is a powerful and widely used methodology for the comprehensive analysis of natural carotenoids. nih.govresearchgate.net This integrated approach allows for the characterization of carotenoids based on their retention time, UV-Vis absorption spectrum, molecular weight, and fragmentation pattern. nih.gov

Ionization Techniques (ESI, APCI, APPI)

The ionization source is a critical component of a mass spectrometer, as it is responsible for converting neutral analyte molecules into gas-phase ions. For the analysis of carotenoids like this compound, several atmospheric pressure ionization (API) techniques are commonly used, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). shimadzu.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI, carotenoids can form various molecular ions, such as protonated molecules ([M+H]⁺), molecular ions (M⁺), and adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov For this compound, the protonated molecular ion [M+H]⁺ has been observed at an m/z of 585.3. researchgate.net The type of ion formed can depend on the specific carotenoid structure. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a wide range of compounds, including less polar molecules. shimadzu.com In APCI, carotenoids typically form protonated molecular ions [M+H]⁺. nih.govresearchgate.net For this compound, the protonated molecular ion [M+H]⁺ has been detected at m/z 585.3 using APCI. researchgate.net Studies have shown that APCI can be a more robust technique for ionizing a broad range of carotenoids compared to ESI or APPI. researchgate.netnih.govresearchgate.net

Atmospheric Pressure Photoionization (APPI): APPI is a newer ionization technique that uses photons to ionize analyte molecules. shimadzu.com For polar xanthophylls like this compound, APPI typically produces protonated molecules [M+H]⁺. nih.gov The efficiency of APPI can sometimes be enhanced by the use of a dopant, a substance that facilitates the ionization of the target analytes. researchgate.netnih.govshimadzu.com

Fragmentation Patterns for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that provide detailed structural information about this compound and other carotenoids. wikipedia.org The fragmentation of carotenoids in the gas phase is a complex process that can involve various reactions, including the loss of water, toluene, and xylene from the molecular ion. nih.gov

The fragmentation pathways are influenced by the structure of the carotenoid, including the presence of functional groups and the nature of the end rings. For instance, the presence of a hydroxyl group in a carotenoid often leads to a characteristic loss of a water molecule. researchgate.net Specific fragment ions can be indicative of certain structural features. For example, a fragment ion at m/z 135.1 has been identified as characteristic of hydroxylated carotenoids, including this compound. researchgate.net

Furthermore, specific transitions in MS/MS analysis can be used to differentiate between co-eluting isomers. For example, unique transitions have been identified that can distinguish this compound from astaxanthin (B1665798), even if they have the same retention time in a chromatographic separation. researchgate.netnih.govresearchgate.netresearchgate.net The systematic study of these fragmentation patterns is crucial for building libraries of mass spectral data that can aid in the identification of unknown carotenoids in complex samples. researchgate.netresearchgate.net

Quantitative Analysis of this compound and Related Carotenoids

The quantitative analysis of this compound and other carotenoids is essential for understanding their distribution and abundance in various organisms. High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is a widely used method for this purpose. researchgate.netfarmaciajournal.comulisboa.pt

The quantification is typically performed by creating calibration curves. farmaciajournal.comcsic.es This involves preparing standard solutions of the carotenoid of interest at known concentrations and plotting the peak area from the chromatogram against the concentration. farmaciajournal.comcsic.es The concentration of the carotenoid in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. farmaciajournal.comcsic.es In cases where a standard for a specific carotenoid is not available, it is common practice to quantify it using the calibration curve of a structurally similar carotenoid. For example, this compound has been quantified using the calibration curve of zeaxanthin (B1683548). csic.es

The development of fast and sensitive quantitative methods is crucial for high-throughput analysis, such as in the screening of transgenic crops. researchgate.net Ultra-high-pressure liquid chromatography (UHPLC) coupled with MS/MS has been employed for the rapid and accurate quantification of a wide range of carotenoids, with low limits of detection and quantification. researchgate.net

Below is an interactive data table summarizing the quantitative data of this compound and other major carotenoids found in the mature fruits of the strawberry tree (Arbutus unedo L.), as an example of a carotenoid-rich natural source. csic.es

CarotenoidConcentration (µg/g dry weight)
(all-E)-Antheraxanthin18.9 ± 1.5
(all-E)-Violaxanthin123.5 ± 5.9
(9Z)-Violaxanthin87.8 ± 5.7
(all-E)-Neoxanthin26.4 ± 1.8
(9'Z)-Neoxanthin24.6 ± 1.9
Lutein (B1675518) 5,6-epoxide20.5 ± 0.9
(all-E)-Lutein> 5-20
(all-E)-Zeaxanthin> 5-20
(all-E)-β-Carotene> 5-20

Application of Multi-Omics Approaches in this compound Studies

The integration of multiple "omics" disciplines, such as transcriptomics and metabolomics, has become a powerful strategy for elucidating the complex biological pathways involved in this compound metabolism. These approaches provide a more holistic understanding of how genetic and environmental factors influence the biosynthesis and accumulation of this carotenoid.

Transcriptomic Analysis

Transcriptomic analysis involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. This technique is particularly useful for identifying genes that are actively being expressed and are therefore likely to be involved in specific metabolic pathways. nih.gov

In the context of this compound research, transcriptomic analysis has been used to identify and characterize the genes encoding the enzymes responsible for its biosynthesis. For example, studies on pepper plants have shown that exposure to high-intensity light leads to an upregulation of genes involved in the biosynthesis of zeaxanthin and this compound. oup.com Specifically, zeaxanthin epoxidase (ZEP) is the enzyme that catalyzes the conversion of zeaxanthin to this compound. nih.govmdpi.comoup.com

Transcriptomic studies have also been instrumental in identifying transcription factors that regulate the expression of carotenoid biosynthesis genes. oup.com For instance, in a yellowing mutant of pepper, a basic helix-loop-helix (bHLH) transcription factor, bHLH71-like, was found to be a positive regulator of carotenoid biosynthesis, including that of this compound. oup.com Silencing this transcription factor suppressed the accumulation of this compound and zeaxanthin. oup.com

By correlating gene expression data with metabolite profiles, researchers can build comprehensive models of the regulatory networks that control this compound levels in response to various stimuli, such as light stress or developmental cues. mdpi.comresearchgate.net This integrated approach provides valuable insights into the molecular mechanisms that govern carotenoid metabolism in plants. nih.govmdpi.comresearchgate.net

Metabolomic Profiling

Metabolomic profiling is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological sample. In the context of this compound research, metabolomics provides a comprehensive snapshot of the metabolic state of an organism or tissue, revealing the intricate network of biochemical pathways in which this compound participates. nih.gov This high-throughput platform is crucial for understanding the biosynthesis, degradation, and physiological roles of this compound and other related carotenoids. nih.govmdpi.com

The analytical workflow for metabolomic profiling of this compound typically involves several key stages: sample preparation, metabolite extraction, instrumental analysis, and data processing. creative-proteomics.com Given the chemical diversity of metabolites, which includes lipids, amino acids, and organic acids, no single analytical technique can capture the entire metabolome. rsc.org Therefore, a combination of analytical platforms is often employed to enhance the coverage of detected metabolites. rsc.org

Commonly used analytical techniques in this compound metabolomics include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). creative-proteomics.comsysrevpharm.org HPLC is highly sensitive and allows for the determination of various carotenoids in extract samples. creative-proteomics.com LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers excellent performance for both qualitative and quantitative analysis of compounds with high sensitivity and throughput. creative-proteomics.comcreative-proteomics.com Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, especially for volatile and semi-volatile compounds. creative-proteomics.comsysrevpharm.org

Detailed Research Findings

Metabolomic studies have provided significant insights into the role of this compound in various biological processes, particularly in plants. For instance, integrated metabolomic and transcriptomic analyses have been instrumental in elucidating the mechanisms of carotenoid accumulation and its contribution to the coloration of fruits and flowers.

A study on two persimmon cultivars revealed that this compound, along with other carotenoids like neoxanthin (B191967), violaxanthin (B192666), and lutein, had a positive correlation with the "brown" module of fruit color. mdpi.com This suggests a role for this compound in the complex pigmentation of persimmon fruits during ripening. mdpi.com

In Coffea arabica, metabolomic profiling showed that the content of this compound was highest in the green peel stage of the fruit and gradually decreased as the fruit ripened and changed color. mdpi.com This dynamic change highlights the active metabolism of this compound during fruit development. mdpi.com

Interactive Data Table: this compound Content in Coffea arabica Peel at Different Ripening Stages

Ripening StageThis compound Content (μg/g)
Green Peel (GP)2.15 ± 0.25
Green-Yellow Peel (GYRP)Decreased from GP
Red Peel (RP)Further decreased
Red-Purple Peel (RPP)Lowest content

Data sourced from a study on the metabolomic and transcriptomic analyses of Coffea arabica peel. mdpi.com

Another study investigating the effects of bagging on the carotenoid biosynthesis in Areca catechu L. (areca nut) found that bagging led to a significant decrease in the content of several carotenoids. frontiersin.orgnih.gov Notably, this compound content decreased by more than 10-fold in the bagged samples compared to the control group. frontiersin.orgnih.gov This finding indicates that light is a crucial factor in the biosynthesis of this compound in areca nut exocarp. nih.gov

Interactive Data Table: Effect of Bagging on Carotenoid Content in Areca catechu Exocarp

CarotenoidControl Group (CK) Mean ExpressionBagged Group (YP) Change
β-carotene29.728.7-fold reduction
α-carotene16.0711.1-fold reduction
Violaxanthin9.3610.4-fold reduction
This compound ->10-fold reduction

This table summarizes the significant reduction in carotenoid levels, including this compound, in the exocarp of areca nuts subjected to bagging treatment. frontiersin.orgnih.gov

In alfalfa (Medicago sativa), an integrative analysis of the transcriptome and metabolome of petals with different colors (purple, yellow, and cream) was conducted. nih.gov The results indicated that the content of xanthophylls, including this compound, was markedly higher in yellow flowers compared to cream flowers, suggesting its contribution to the yellow pigmentation. nih.gov

Metabolomic approaches are not limited to plants. In a study on pigs, untargeted metabolomics of blood samples revealed that this compound was one of three microbial metabolites that were significantly more abundant in LL pigs compared to LW pigs. researchgate.net

The advancement of analytical techniques and the integration of metabolomics with other "omics" disciplines like genomics and transcriptomics will continue to unravel the complex roles of this compound in various biological systems. nih.gov

Genetic Engineering and Biotechnological Applications of Antheraxanthin Metabolism

Metabolic Engineering Strategies for Enhanced Antheraxanthin (B39726) Production

Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to improve the production of a desired compound. For this compound, strategies involve increasing the metabolic flux towards its synthesis by manipulating key genes and regulatory networks.

A primary strategy to boost this compound levels is the overexpression of genes encoding key enzymes in its biosynthetic pathway. This compound is an intermediate in the xanthophyll cycle, synthesized from zeaxanthin (B1683548) by the enzyme zeaxanthin epoxidase (ZEP) and further converted to violaxanthin (B192666) by the same enzyme. jmb.or.krresearchgate.net Therefore, enhancing the expression of genes upstream and at the point of synthesis is crucial.

Key genes targeted for overexpression include:

Phytoene (B131915) synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis and is often a rate-limiting factor. researchgate.netoup.com Downregulation of PSY has been shown to reduce total carotenoids in transgenic tomatoes. oup.com

β-carotene hydroxylase (BCH or CrtR/CrtZ): This enzyme converts β-carotene into zeaxanthin, the direct precursor of this compound. oup.commdpi.com Overexpression of BCH genes in kiwifruit and tomato has been shown to increase the pool of hydroxylated β-carotene derivatives. oup.com Similarly, overexpressing the CrtR gene in Synechocystis sp. PCC 6803 led to a 1.6-fold increase in zeaxanthin. nih.gov

Zeaxanthin epoxidase (ZEP): This enzyme directly catalyzes the conversion of zeaxanthin to this compound. The introduction and controlled expression of ZEP in a zeaxanthin-producing microbial host is a direct approach to synthesizing this compound and violaxanthin. nih.govencyclopedia.pub

In one study, the overexpression of a KAS III-like enzyme (YxwZ3) in the microalga Aurantiochytrium sp. SZU445 resulted in a 4.88-fold increase in total carotenoids, which included the production of this compound (0.02 μg/g), demonstrating that manipulating upstream pathways can lead to the accumulation of downstream products. researchgate.net These genetic modifications aim to channel metabolic precursors towards the β-carotene branch of the pathway, thereby increasing the substrate availability for this compound synthesis.

Table 1: Research Findings on Gene Overexpression for Precursor Enhancement
OrganismGene(s) OverexpressedKey FindingReference
Synechocystis sp. PCC 6803sll1468 (CrtR)1.6-fold increase in zeaxanthin accumulation. nih.gov
Actinidia chinensis (Kiwifruit)AcBCH1Promoted the conversion of β-carotene to lutein (B1675518) and zeaxanthin. oup.com
Aurantiochytrium sp. SZU445YxwZ3 (KAS III-like enzyme)4.88-fold increase in total carotenoids, including this compound (0.02 μg/g). researchgate.net

Carotenoid biosynthesis is regulated by complex networks involving transcription factors and light-signaling pathways. mdpi.comnih.gov Manipulating these regulatory elements provides a method to upregulate multiple pathway genes simultaneously.

Light is a key environmental signal controlling carotenogenesis. Plants and algae use photoreceptors like phytochromes (PHY) and cryptochromes (CRY) to perceive light, which in turn activates a cascade of transcription factors that regulate the expression of carotenoid biosynthetic genes. mdpi.com For example, high light stress induces the xanthophyll cycle, leading to the accumulation of this compound and zeaxanthin. researchgate.netmdpi.com A study on a yellow leaf mutant (yl1) identified a transcription factor, bHLH71-like, that was positively correlated with the biosynthesis of zeaxanthin and this compound under high light conditions. researchgate.net

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and its associated protein Cas9 have emerged as a powerful tool for precise genome editing. nih.govfrontiersin.org This technology can be used to introduce targeted gene knockouts, insertions, or to modulate gene expression, offering significant potential for engineering this compound metabolism. kaust.edu.sanih.gov

A key strategy for enhancing this compound production is to block competing metabolic pathways, thereby redirecting carbon flux. The carotenoid pathway bifurcates at lycopene (B16060), leading to either α-carotene (and subsequently lutein) or β-carotene (and subsequently zeaxanthin and this compound). mdpi.com By using CRISPR/Cas9 to knock out the gene for lycopene ε-cyclase (LCYE), which catalyzes the formation of the ε-ring in α-carotene, the metabolic flux can be forced entirely down the β-carotene branch. mdpi.commdpi.com

For instance, a CRISPR/Cas9-mediated knockout of LCYE in Chlamydomonas reinhardtii was used to enhance the production of astaxanthin (B1665798), a downstream product of the β-carotene pathway. mdpi.com A similar strategy that also knocks out genes for enzymes that consume zeaxanthin for other purposes could create a chassis strain that efficiently accumulates zeaxanthin, the direct precursor for this compound. nih.govmdpi.com A double knockout of LCYE and ZEP in C. reinhardtii was shown to increase zeaxanthin accumulation by 60% compared to the parent strain. nih.gov Building on such a strain by reintroducing a carefully controlled ZEP gene could be an effective strategy for high-yield this compound production.

Biotechnological Production in Microalgae and Other Organisms

Microalgae are considered promising cellular factories for carotenoids due to their photosynthetic capabilities, diverse metabolic pathways, and amenability to genetic engineering. nih.govnih.gov Organisms like Chlamydomonas reinhardtii, Chlorella zofingiensis, and various diatoms are natural producers of xanthophylls, including this compound, making them ideal candidates for biotechnological production. jmb.or.kre-algae.orgscienceopen.com

In addition to genetic modification, optimizing cultivation conditions is a critical and complementary approach to maximize this compound yield. Key physical and chemical factors that influence carotenoid production include light intensity, temperature, pH, and nutrient availability. jmb.or.kr

Light Intensity: High light is a well-documented stressor that induces the synthesis of photoprotective xanthophylls. jmb.or.kr Studies in Chlamydomonas reinhardtii have shown that growth under high light can lead to a threefold increase in the cellular pools of this compound and zeaxanthin compared to cells grown in low light. osti.govtandfonline.com

Nutrient Availability: Nutrient starvation, particularly of nitrogen, is another stress condition that often triggers secondary carotenoid accumulation. researchgate.net Adjusting the carbon-to-nitrogen (C/N) ratio in the culture medium can significantly enhance the production of xanthophylls. mdpi.com

Two-Phase Cultivation: A common strategy involves a two-phase cultivation process. The first phase focuses on rapidly growing biomass under optimal conditions. The second phase involves applying stress, such as high light or nutrient limitation, to induce the accumulation of the target carotenoid. mdpi.com For example, a two-phase method using nutrient deprivation followed by bicarbonate supplementation under high light was effective for inducing astaxanthin in Haematococcus pluvialis, a principle applicable to other xanthophylls. mdpi.com

Table 2: Effect of Cultivation Parameters on Xanthophyll Production
ParameterConditionObserved EffectOrganismReference
Light IntensityHigh Light3-fold increase in this compound + zeaxanthin pools.Chlamydomonas reinhardtii osti.gov
NutrientsNitrogen StarvationIncreased carotenoid content.Spirulina platensis researchgate.net
NutrientsBicarbonate SupplementationIncreased astaxanthin accumulation (principle applies to xanthophylls).Haematococcus pluvialis mdpi.com

The combination of metabolic engineering with optimized cultivation holds the key to developing commercially viable strains for this compound production. cluster.is While research specifically targeting high-level this compound production is still emerging, extensive work on related xanthophylls like astaxanthin and zeaxanthin in various host organisms has laid the groundwork. mdpi.commdpi.comnih.gov

Engineered strains of bacteria like E. coli and yeast such as Saccharomyces cerevisiae have been developed to produce zeaxanthin by introducing genes for β-carotene synthesis (crtE, crtB, crtI, crtY) and the β-carotene hydroxylase gene (crtZ). nih.govnih.gov These heterotrophic systems offer advantages like rapid growth and high-density cultivation, but require costly carbon sources.

Microalgae remain a highly attractive platform. nih.gov Engineered strains of Chlamydomonas reinhardtii have been created to redirect carbon flux towards the β-carotene pathway. mdpi.commdpi.com By knocking out competing pathways, these strains become efficient producers of zeaxanthin, which can then be converted to this compound. For example, a C. reinhardtii strain with knockouts in LCYE and ZEP was developed as a platform for high zeaxanthin accumulation. mdpi.com The next logical step is the re-introduction of a ZEP enzyme under a tightly controlled or inducible promoter to facilitate the specific conversion of zeaxanthin to this compound without significant conversion to violaxanthin. The metabolic engineering of the saline microalga Dunaliella salina with a β-carotene ketolase (BKT) gene has already demonstrated the feasibility of modifying its native pathway to produce novel ketocarotenoids. nih.gov Such strategies are paving the way for the development of tailored microalgal strains capable of producing this compound on a commercial scale.

Potential for Tailoring Carotenoid Profiles in Photosynthetic Organisms

The metabolic pathways that produce this compound and other xanthophylls offer significant opportunities for genetic engineering and biotechnological applications. By manipulating the genes that encode the enzymes of the carotenoid biosynthesis pathway, it is possible to tailor the carotenoid profile of photosynthetic organisms like plants and microalgae. mdpi.comnih.gov this compound is a key intermediate in the xanthophyll cycle, positioned between violaxanthin and zeaxanthin. wikipedia.org The enzymes violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP) control the reversible conversions within this cycle. nih.gov Targeting these and other enzymes in the pathway allows for the modification of the relative abundance of specific xanthophylls, which can enhance desirable traits in the organism. nih.govoup.com The ability to engineer these pathways opens the door to developing crops and microalgae with customized carotenoid compositions, optimized for specific environmental conditions or for enhanced nutritional value. nih.govfrontiersin.org

Engineering for Specific Xanthophyll Ratios

Genetic modification provides a powerful tool for altering the balance of xanthophylls in photosynthetic organisms. By overexpressing or down-regulating key biosynthetic genes, researchers can shift the metabolic flow towards or away from this compound and its related compounds.

A notable example is the manipulation of the zeaxanthin epoxidase (ZEP) gene, which catalyzes the conversion of zeaxanthin to this compound and subsequently to violaxanthin. nih.gov In potato (Solanum tuberosum), the down-regulation of ZEP in tubers led to a significant increase in zeaxanthin content and a 5.7-fold increase in total carotenoids in some transgenic lines. oup.com In another study involving potato (S. phureja), transformation with a bacterial phytoene synthase gene (crtB) resulted in tubers with elevated levels of total carotenoids, with violaxanthin, lutein, this compound, and β-carotene being the major components. oup.com

In the model plant Arabidopsis thaliana, a double mutant (lut2 npq2) was created in which the xanthophylls neoxanthin (B191967), violaxanthin, this compound, and lutein were almost entirely replaced by zeaxanthin. nih.govfrontiersin.org This demonstrates a dramatic shift in the xanthophyll profile away from this compound and its precursor, violaxanthin.

Metabolic engineering has also been successfully applied to microalgae. In Chlamydomonas reinhardtii, the heterologous expression of certain genes aimed at increasing photosynthetic capability also led to an increase in xanthophyll content, including this compound, which rose from 0.28 mg/L in the wild type to 0.63 mg/L in the engineered strain. mdpi.com Similarly, modulating the xanthophyll cycle in the marine microalga Nannochloropsis has been shown to alter the ratios of violaxanthin, this compound, and zeaxanthin. pnas.org

Table 1: Examples of Engineered Xanthophyll Profiles

Organism Genetic Modification Key Changes in Xanthophyll Profile Reference
Solanum tuberosum (Potato) Down-regulation of zeaxanthin epoxidase (ZEP) Dramatic increase in zeaxanthin content; up to 5.7-fold increase in total tuber carotenoids. oup.com
Solanum phureja (Potato) Expression of bacterial phytoene synthase (crtB) Increased total carotenoids (up to 78 μg g⁻¹ DW); major carotenoids were violaxanthin, lutein, this compound, and β-carotene. oup.com
Arabidopsis thaliana lut2 npq2 double mutant Replacement of neoxanthin, violaxanthin, this compound, and lutein with zeaxanthin. nih.govfrontiersin.org
Chlamydomonas reinhardtii Heterologous expression of carbonic anhydrases Increased this compound content from 0.28 mg/L to 0.63 mg/L. mdpi.com
Nannochloropsis gaditana Knockout of violaxanthin de-epoxidase (vde) gene Inability to convert violaxanthin to this compound and zeaxanthin under high light. pnas.org

Impact on Crop Productivity and Stress Resilience

Altering the this compound content and the ratios of related xanthophylls has a direct impact on the photoprotective capacity of plants and microalgae, which in turn affects their productivity and resilience to environmental stress. The xanthophyll cycle, in which this compound is a key intermediate, is crucial for dissipating excess light energy as heat, a process known as non-photochemical quenching (NPQ). wikipedia.orgpnas.org

Modifying carotenoid biosynthesis is a promising strategy for developing more resilient crops. frontiersin.org For instance, the Arabidopsis double mutant that accumulated zeaxanthin at the expense of this compound and other xanthophylls showed enhanced tolerance to photo-oxidation. nih.govfrontiersin.org Furthermore, research has shown that doubling the total size of the xanthophyll pool can increase a plant's resistance to combined high light and high-temperature conditions. nih.gov This enhanced resilience is likely due to a reduction in ROS-induced lipid peroxidation. nih.gov

The benefits of engineering these pathways extend to crop productivity. In tobacco, the expression of genes for violaxanthin de-epoxidase (VDE), zeaxanthin epoxidase (ZEP), and a specific photosystem II subunit led to a more rapid response to fluctuating light conditions. nih.gov This resulted in a 14% increase in CO₂ assimilation efficiency in the shade and boosted the plant's dry weight biomass by up to 15%. nih.gov In the microalga Nannochloropsis, modulation of the xanthophyll cycle was found to directly impact biomass productivity. pnas.org

These findings underscore the critical role of this compound and the broader xanthophyll cycle in plant fitness. pnas.org While the accumulation of a specific photoprotective xanthophyll like zeaxanthin can enhance stress tolerance, optimal fitness and productivity are often achieved by maintaining a balanced, wild-type complement of xanthophylls, highlighting the functional importance of each component, including this compound. pnas.org Engineering these pathways offers a route to enhancing crop performance, particularly in challenging environmental conditions characterized by high light or temperature stress. numberanalytics.comnih.govfrontiersin.org

Table 2: Effects of Xanthophyll Engineering on Plant/Algal Performance

Organism Engineered Trait Observed Impact Reference
Arabidopsis thaliana Replacement of various xanthophylls with zeaxanthin Enhanced tolerance to photo-oxidation. nih.govfrontiersin.org
Arabidopsis thaliana Doubled xanthophyll pool size Increased resistance to high light and high temperature. nih.gov
Tobacco Expression of VDE, ZEP, and PsbS genes Accelerated response to fluctuating light; 14% increase in CO₂ assimilation; up to 15% increase in biomass. nih.gov
Chlamydomonas reinhardtii Lacking specific α- and β-carotene derived xanthophylls Reduced non-photochemical quenching (NPQ) and extreme sensitivity to high light. pnas.org
Nannochloropsis gaditana Modulated xanthophyll cycle Altered biomass productivity. pnas.org

Degradation and Stability of Antheraxanthin

Enzymatic Degradation Pathways

The enzymatic breakdown of antheraxanthin (B39726) is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). plos.orgbioone.org These enzymes are responsible for the oxidative cleavage of carotenoids, leading to the formation of smaller molecules called apocarotenoids, which can act as signaling molecules, hormones, and aroma compounds. mdpi.comencyclopedia.pub

A crucial subfamily of CCDs is the 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are key enzymes in the biosynthesis of the plant hormone abscisic acid (ABA). mdpi.comnih.gov NCEDs specifically catalyze the rate-limiting step in ABA synthesis: the oxidative cleavage of the 11,12 double bond of 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin to produce xanthoxin (B146791) (C15), a precursor to ABA. oup.comoup.comoup.com

This compound is the direct precursor to violaxanthin (B192666) through the action of the enzyme zeaxanthin (B1683548) epoxidase (ZEP). plos.orgoup.com Therefore, the pool of this compound is indirectly a substrate pool for NCED activity. High expression or activity of ZEP converts this compound to violaxanthin, which can then be targeted by NCEDs for degradation into xanthoxin. frontiersin.org Consequently, the regulation of NCED gene expression is a critical factor controlling the flux of xanthophylls, including this compound, towards ABA production, especially under stress conditions like drought. nih.govmdpi.com Down-regulation of NCED genes has been shown to inhibit the breakdown of violaxanthin and its upstream precursors, leading to an accumulation of carotenoids. frontiersin.org

Non-Enzymatic Degradation Mechanisms

This compound is susceptible to degradation from non-enzymatic processes, primarily driven by heat and oxidation. These mechanisms are particularly relevant in the context of food processing and storage. mdpi.com

The thermal degradation of this compound has been studied in various food matrices, such as olive oil and fruit juices. researchgate.netresearchgate.net Research shows that its degradation often follows first-order or fractional conversion kinetic models. researchgate.netacs.org A key thermal degradation pathway for epoxy-xanthophylls like this compound involves the isomerization of the 5,6-epoxide group to a more stable 5,8-furanoxide group, forming mutatoxanthin. acs.orgconicet.gov.arnih.gov This is often followed by the subsequent rupture of the polyene chain, leading to colorless products. acs.orgnih.gov

Studies comparing the thermal stability of different epoxy-xanthophylls have found that this compound is generally less stable than neoxanthin (B191967). researchgate.netacs.org In blood orange juice, free cis-antheraxanthin was observed to degrade significantly faster than its esterified form. researchgate.net The stability is highly dependent on the food matrix, with degradation rates being lowest in real juice compared to model systems. researchgate.net

Table 1: Summary of this compound Thermal Degradation Findings

System Studied Kinetic Model Key Findings References
Virgin Olive Oil First-Order Degradation involves reorganization of 5,6-epoxide to 5,8-furanoxide groups. Less stable than neoxanthin. researchgate.net, acs.org, nih.gov
Pumpkin-based Beverage (Dark Storage) Zero-Order Less stable than violaxanthin and neoxanthin, which were likely protected by esterification. mdpi.com
Pumpkin-based Beverage (Illuminated) Fractional Conversion Light exposure significantly accelerated degradation compared to dark storage. researchgate.net, mdpi.com

Oxidation is a primary cause of carotenoid degradation. mdpi.com The conjugated double-bond system that gives this compound its color also makes it susceptible to attack by free radicals and reactive oxygen species (ROS). nih.govplos.org Oxidative degradation can be initiated by factors like light, heat, and the presence of oxygen or metal ions. mdpi.comnih.gov

The process can lead to a variety of degradation products, including epoxides, apocarotenoids, and smaller, colorless compounds. mdpi.comnih.gov For this compound, a key oxidative reaction is the conversion of its 5,6-epoxy group into a 5,8-furanoid oxide structure (mutatoxanthin). researchgate.netacs.org Isomerization from all-trans to cis-isomers can also occur, which may be a preliminary step to oxidation. researchgate.net In biological systems, carotenoids like this compound can act as antioxidants, quenching ROS and protecting cells from oxidative damage, though this process inherently involves their own degradation. plos.orgnih.gov

Factors Affecting this compound Stability in Biological Systems

The stability of this compound is not intrinsic but is heavily influenced by a multitude of external and internal factors. The interplay of these factors determines its persistence in both living tissues and derived products. techscience.com

Table 2: Factors Influencing the Stability of this compound

Factor Effect on Stability Description References
Temperature Decreases stability Higher temperatures accelerate the rate of thermal degradation, primarily through isomerization and cleavage of the polyene chain. researchgate.net, mdpi.com, mdpi.com
Light Decreases stability Exposure to light, especially UV radiation, promotes photo-oxidation and accelerates degradation rates. researchgate.net, mdpi.com
Oxygen Decreases stability The presence of molecular oxygen is a prerequisite for most oxidative degradation pathways, leading to bleaching and loss of the compound. mdpi.com, mdpi.com
pH Decreases stability (in acidic conditions) Acidic conditions (pH below 5.5) can non-enzymatically catalyze the conversion of the 5,6-epoxide group in this compound to a 5,8-furanoxide group, forming mutatoxanthin. researchgate.net
Chemical Form Varies Esterified forms of this compound have shown greater thermal stability compared to the free form in aqueous systems. researchgate.net
Food Matrix Varies The surrounding medium significantly impacts stability. This compound is more stable in complex systems like real juice compared to simpler model systems. The oily medium of virgin olive oil was found not to significantly affect the reaction mechanisms of thermal degradation. researchgate.net, acs.org, researchgate.net

| Antioxidants | Increases stability | The presence of other antioxidants, such as ascorbic acid, can help protect this compound from oxidative degradation. | researchgate.net |

Light and Temperature Effects

The degradation of this compound is significantly influenced by both light and temperature. Studies on a beverage colored with pumpkin juice concentrate revealed that the degradation of all-trans-antheraxanthin accelerates with increasing temperature. mdpi.com For instance, in dark storage, the final loss of all-trans-antheraxanthin was approximately 14% at 10°C, 19% at 20°C, 30% at 35°C, and 38% at 45°C over a period of 36 to 42 days. mdpi.comnih.gov This indicates that even at low temperatures, degradation occurs, and it becomes more pronounced as the temperature rises. mdpi.comnih.gov

Under illuminated conditions with intense light (1875–3000 lux), the degradation of carotenoids, including this compound, is markedly accelerated. mdpi.comnih.gov In the presence of light, the degradation kinetics for all-trans-antheraxanthin in the pumpkin-based beverage followed a fractional conversion model. mdpi.comnih.gov The rate constants for degradation increased with storage temperature, demonstrating a clear temperature dependency that follows the Arrhenius equation. mdpi.comnih.gov This suggests that light's accelerating effect on this compound degradation is itself influenced by temperature. mdpi.comnih.gov The activation energies for the degradation of carotenoids in this system were found to be lower than 50 kJ/mol, which implies that temperature is a less significant accelerating factor compared to light. mdpi.com

In a study on the thermal degradation of epoxy xanthophylls in virgin olive oil, a first-order kinetic model was found to be appropriate. nih.gov The degradation pathway involves the reorganization of 5,6-epoxide groups to 5,8-furanoxide groups, followed by the breaking of the polyene chain. nih.gov

The degradation of this compound and other carotenoids is primarily due to oxidative reactions. mdpi.comnih.gov Therefore, measures such as packaging with minimal oxygen, using antioxidants like ascorbic acid, and selecting appropriate light sources can help preserve these pigments during storage. nih.gov

Here is an interactive data table summarizing the percentage loss of all-trans-antheraxanthin at different temperatures in dark storage conditions based on the study of a pumpkin-based beverage:

Matrix Dependence in Degradation

The stability and degradation kinetics of this compound are highly dependent on the surrounding matrix. mdpi.comresearchgate.net The composition of the matrix can either protect the carotenoid or accelerate its degradation.

In a study comparing the stability of xanthophylls in a real blood orange juice and model systems, it was found that all degradation rates were lowest in the real juice. researchgate.net This suggests that the natural environment of the juice provides a protective effect. researchgate.net In acidic media, esterified forms of epoxy carotenoids like cis-antheraxanthin were found to be more stable, degrading about 3-fold faster than in their free form. researchgate.net However, in a neutral medium, free epoxy-xanthophylls were approximately twice as stable as other free hydroxy xanthophylls. researchgate.net

The type of oil can also influence this compound's stability. In a study on virgin olive oils, it was shown that while the oily medium did not significantly alter the reaction mechanisms of thermal degradation, the specific composition of the oil can play a role. nih.gov Research on astaxanthin (B1665798), another carotenoid, has shown that it is more stable in rice bran, gingelly, and palm oils compared to other matrices. nih.gov

In a pumpkin-based beverage, the degradation kinetics of this compound differed depending on the presence of light. mdpi.com In dark storage, it followed a zero-order equation, while under illumination, it followed a fractional conversion model. mdpi.comnih.gov This highlights how the interplay between the matrix and external factors like light can alter degradation pathways.

The stability of carotenoids is also affected by their physical form and interactions with other components in the matrix. mdpi.com For instance, the bioavailability of lipophilic compounds like astaxanthin is enhanced by lipid-based formulations, suggesting that the way this compound is incorporated into a food matrix can affect its stability and eventual uptake. nih.gov

Here is an interactive data table summarizing the degradation kinetics of all-trans-antheraxanthin in a pumpkin-based beverage under different storage conditions:

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify Antheraxanthin in plant tissues under stress conditions?

  • Methodology : High-performance liquid chromatography (HPLC) and spectrophotometry are standard for quantifying this compound. HPLC separates xanthophyll cycle pigments (violaxanthin, this compound, zeaxanthin) based on retention times, while spectrophotometry calculates pigment ratios using difference extinction coefficients (e.g., ΔεV,A = 12.6 mM⁻¹ cm⁻¹ for violaxanthin-to-Antheraxanthin conversion) . Ensure triplicate biological replicates and angular transformation of percentage data (e.g., DEPS index) before ANOVA to account for variance .

Q. How does this compound interact with key enzymes like violaxanthin de-epoxidase (VDE) in the xanthophyll cycle?

  • Methodology : VDE activity is assayed under controlled light and temperature conditions. Use Arrhenius analysis to evaluate enzyme sensitivity to membrane lipid unsaturation and low temperatures. For example, reduced VDE activity under chilling stress correlates with decreased this compound accumulation . Validate findings via comparative studies across plant species (e.g., rice cultivars) to assess interspecific variability .

Q. What statistical approaches are recommended for analyzing this compound dynamics in stress response studies?

  • Methodology : Pool data from multiple experiments (e.g., 40 plants per trial) and apply one-way ANOVA with post-hoc LSD tests (P = 0.05) to compare treatment effects. Use Student’s t-test for paired comparisons (e.g., Cd-treated vs. control groups) . Angular transformation of proportional data (e.g., DEPS) ensures normality before analysis .

Advanced Research Questions

Q. How can researchers address contradictions in this compound accumulation patterns across plant species under similar stress conditions?

  • Methodology : Conduct systematic reviews (Cochrane guidelines) to synthesize conflicting data . For example, this compound levels may decrease in ABA-treated fruits due to capsanthin biosynthesis , but increase in algae under low-light stress . Use meta-regression to identify moderators (e.g., species-specific enzyme kinetics, experimental duration) . Cross-validate findings with in vitro assays (e.g., pH-dependent deep oxidation kinetics in isolated chloroplasts) .

Q. What methodologies are effective in elucidating the biosynthetic pathways of this compound-derived metabolites like capsanthin?

  • Methodology : Combine isotope labeling with time-course HPLC-MS to track this compound conversion. For example, ABA treatment accelerates this compound depletion in ripening fruits, suggesting its role as a capsanthin precursor . Use genetic knockout models (e.g., VDE-deficient mutants) to confirm enzymatic steps and quantify intermediate accumulation .

Q. How should experimental designs be optimized to study temperature-dependent kinetics of this compound-related enzymes?

  • Methodology : Design multi-factorial experiments varying temperature (e.g., 10–30°C) and light intensity (e.g., 50–500 μE). Measure enzyme activity via in vitro assays (e.g., pH-controlled chloroplast incubations) and correlate with pigment ratios . Use nonlinear regression to model reaction rates and identify optimal thermal thresholds for VDE activity .

Q. What strategies ensure reproducibility in this compound studies, particularly when handling labile pigments?

  • Methodology : Standardize protocols for sample storage (e.g., liquid N₂ flash-freezing) and extraction buffers (e.g., acetone:methanol mixtures). Document all steps per BJOC guidelines, including instrument calibration and batch-effect mitigation . Publish raw datasets and analytical code as supplementary materials to enable replication .

Methodological Considerations

  • Data Presentation : Use line graphs for time-course pigment dynamics (e.g., this compound vs. zeaxanthin under stress) . Tabulate ANOVA results with F-values, degrees of freedom, and LSD thresholds .
  • Literature Review : Prioritize databases like PubMed and Web of Science for systematic reviews, avoiding Google Scholar due to reproducibility limitations .
  • Ethical Compliance : Adhere to chemical safety protocols (e.g., PPE for this compound handling) and declare conflicts of interest per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antheraxanthin
Reactant of Route 2
Antheraxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.